4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone
Description
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Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNOS/c19-14-5-6-16(17(20)11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRVOQNCABLBMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643837 | |
| Record name | (4-Chloro-2-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-23-5 | |
| Record name | (4-Chloro-2-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone"
An In-depth Technical Guide to the Prospective Synthesis of 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically detailed framework for the synthesis of the novel compound, this compound. The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in numerous molecules with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5] The introduction of a thiomorpholinomethyl group is anticipated to modulate the pharmacological profile of the benzophenone core, making this a molecule of significant interest for drug discovery and development programs.
Given the novelty of the target compound, this document outlines a prospective synthetic route grounded in established and reliable chemical transformations. The proposed synthesis is a two-stage process, commencing with the preparation of the benzophenone core via a Friedel-Crafts acylation, followed by a targeted aminomethylation using a Mannich reaction. Each step is detailed with underlying mechanistic rationale, step-by-step protocols, and considerations for process validation and safety.
Part 1: Synthesis of the 4-Chloro-2-fluorobenzophenone Intermediate
The foundational step in the synthesis is the construction of the 4-chloro-2-fluorobenzophenone core. The most direct and industrially scalable method for this is the Friedel-Crafts acylation of a suitable aromatic substrate with a benzoyl chloride derivative.[6][7][8]
1.1: Retrosynthetic Analysis and Strategy
The synthesis of the 4-chloro-2-fluorobenzophenone intermediate will be achieved via a Lewis acid-catalyzed Friedel-Crafts acylation. The two possible disconnection approaches are:
-
Route A: Acylation of chlorobenzene with 2-fluorobenzoyl chloride.
-
Route B: Acylation of fluorobenzene with 4-chlorobenzoyl chloride.
Route B is generally preferred due to the directing effects of the fluorine atom on the benzene ring, which can lead to a mixture of ortho and para products. Conversely, the chlorine atom in chlorobenzene is a deactivating but ortho, para-director, which can also lead to isomeric impurities. For the purpose of this guide, we will proceed with the acylation of fluorobenzene with 4-chlorobenzoyl chloride, with the understanding that purification will be critical to isolate the desired 2-acylated product from the more sterically favored 4-acylated product.
1.2: Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol details the synthesis of 4-chloro-2-fluorobenzophenone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chlorobenzoyl chloride | 175.01 | 17.5 g | 0.1 |
| Fluorobenzene | 96.10 | 19.2 g | 0.2 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 14.7 g | 0.11 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Hydrochloric Acid (HCl), 2M | - | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 10 g | - |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and dichloromethane (100 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add 4-chlorobenzoyl chloride (17.5 g, 0.1 mol) to the stirred suspension.
-
To this mixture, add fluorobenzene (19.2 g, 0.2 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
The reaction is then quenched by carefully pouring the mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
The combined organic layers are washed with 2M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4-chloro-2-fluorobenzophenone.
1.3: Characterization of the Intermediate
The structure of the synthesized 4-chloro-2-fluorobenzophenone should be confirmed by spectroscopic methods:
-
¹H NMR: Expected to show characteristic aromatic proton signals.
-
¹³C NMR: Will confirm the presence of the carbonyl carbon and the correct number of aromatic carbons.
-
IR Spectroscopy: A strong absorption band around 1660-1680 cm⁻¹ corresponding to the carbonyl stretch is expected.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.
Part 2: Synthesis of this compound via Mannich Reaction
The second stage of the synthesis involves the introduction of the thiomorpholinomethyl group onto the benzophenone core. This is proposed to be achieved through a Mannich reaction. The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (in this case, formaldehyde), and a secondary amine (thiomorpholine).[9][10][11][12][13][14][15][16][17]
2.1: Mechanistic Considerations
The mechanism of the Mannich reaction begins with the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and thiomorpholine.[9][12][14] The benzophenone, acting as the active hydrogen compound, will then attack this electrophilic iminium ion to form the final product. The reaction is typically acid-catalyzed to promote the formation of the iminium ion and the enol form of the ketone.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target molecule.
2.2: Detailed Experimental Protocol: Mannich Reaction
This protocol details the aminomethylation of 4-chloro-2-fluorobenzophenone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chloro-2-fluorobenzophenone | 234.65 | 23.47 g | 0.1 |
| Thiomorpholine | 103.17 | 11.35 g | 0.11 |
| Paraformaldehyde | (CH₂O)n | 3.3 g | 0.11 (as CH₂O) |
| Concentrated Hydrochloric Acid (HCl) | - | 2 mL | - |
| Ethanol | 46.07 | 200 mL | - |
| Sodium Hydroxide (NaOH), 2M | - | - | - |
| Diethyl Ether | 74.12 | 200 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 4-chloro-2-fluorobenzophenone (23.47 g, 0.1 mol) in ethanol (150 mL).
-
Add thiomorpholine (11.35 g, 0.11 mol) and paraformaldehyde (3.3 g, 0.11 mol).
-
To this mixture, add concentrated hydrochloric acid (2 mL) and reflux for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in water (100 mL) and washed with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
The aqueous layer is then basified to pH 10 with 2M sodium hydroxide solution, resulting in the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
2.3: Characterization of the Final Product
The final product should be thoroughly characterized to confirm its identity and purity.
-
¹H NMR: The appearance of a singlet corresponding to the methylene bridge protons (-CH₂-) and signals for the thiomorpholine protons, in addition to the aromatic signals, will be indicative of the product formation.
-
¹³C NMR: Will show the new methylene carbon and the carbons of the thiomorpholine ring.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the synthesized compound.
-
Purity Analysis (HPLC): To determine the purity of the final compound.
Diagram of the Mannich Reaction Mechanism
Caption: Key steps in the Mannich reaction for the final product synthesis.
Part 3: Safety and Handling
All synthetic procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
4-Chlorobenzoyl chloride: Corrosive and lachrymatory. Handle with care.
-
Anhydrous Aluminum Chloride: Reacts violently with water. Handle in a dry environment.
-
Thiomorpholine: Harmful if swallowed or in contact with skin.
-
Paraformaldehyde: Toxic by inhalation and ingestion.
Part 4: Conclusion
This guide presents a robust and scientifically sound prospective synthesis for the novel compound this compound. The proposed two-step synthesis, utilizing a Friedel-Crafts acylation followed by a Mannich reaction, is based on well-established organic chemistry principles. The detailed protocols and analytical checkpoints provided herein offer a clear pathway for researchers to synthesize and characterize this promising molecule for further investigation in drug discovery and development. Experimental validation of the proposed route is a necessary next step to confirm yields, purity, and the precise reaction conditions.
References
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- Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone | Request PDF.
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- Experimental Chemistry II - Oregon State University.
- WO 98/00427 - Googleapis.com. Googleapis.com.
- 4-Chlorobenzophenone - Friedel Craft Acyl
- Mannich reaction - Wikipedia. Wikipedia.
- 577 THREE-COMPONENT MANNICH REACTION WITH THE PARTICIPATION OF BENZALDEHYDE: SYNTHESIS OF NORBORNENE AMINOPHENOXY DERIV
- A mild and practical procedure for synthesis of substituted 2-aminobenzophenones.
- Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH.
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- SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPD
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- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - MDPI. MDPI.
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- (PDF) Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino) - ResearchGate.
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- 4'-Chloro-5-fluoro-2-hydroxybenzophenone | C13H8ClFO2 | CID 112841 - PubChem. PubChem.
- Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC.
- CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone - Google Patents.
- MANNICH REACTION | MECHANISM | EXPLANATION | APPLIC
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A Senior Application Scientist's Guide to the Structural Elucidation of 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rigorous, unambiguous determination of a novel chemical entity's structure is the bedrock upon which all subsequent research, development, and intellectual property claims are built. This guide outlines a comprehensive, multi-technique workflow for the structural elucidation of a complex, asymmetric molecule: 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone. This molecule presents a unique analytical challenge due to its combination of a halogenated benzophenone core, a flexible methylene linker, and a saturated heterocyclic thiomorpholine ring. Our approach is designed as a self-validating system, where each analytical step provides data that must correlate with and be confirmed by subsequent experiments. We will proceed from establishing the molecular formula to defining the precise connectivity of every atom and, finally, confirming the three-dimensional arrangement.
The Analytical Challenge: Deconstructing the Target Molecule
The target molecule, this compound, comprises three key fragments that must be individually characterized and then assembled:
-
Fragment A: The Benzophenone Core: A central carbonyl group bridging two phenyl rings.
-
Fragment B: The Substituted Phenyl Ring: A phenyl ring bearing a chloro and a fluoro substituent. Their relative positions (4- and 2- respectively) must be confirmed.
-
Fragment C: The Thiomorpholinomethyl Phenyl Ring: A second phenyl ring substituted at the 2'-position with a -CH₂- linker attached to the nitrogen of a thiomorpholine ring.
Our strategy is to use a synergistic combination of spectroscopic techniques to solve this molecular puzzle. The overall workflow is designed to be logical and efficient, minimizing ambiguity at each stage.
Visualized Workflow: The Path to Structural Confirmation
Caption: Overall workflow for the structural elucidation of the target molecule.
Step 1: Establishing the Molecular Blueprint via High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: Before any structural connections can be made, the fundamental atomic composition must be known. Low-resolution mass spectrometry can be ambiguous, but HRMS provides mass measurements with extremely high precision (typically within 5 ppm), allowing for the confident determination of a unique molecular formula.[1][2][3][4] This is the first critical checkpoint; all subsequent NMR and isotopic data must align with this formula.
Predicted Molecular Formula: C₁₈H₁₇ClFNO S
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an Orbitrap or Q-TOF mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is chosen due to the presence of the basic nitrogen atom in the thiomorpholine ring, which is readily protonated to form the [M+H]⁺ ion.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.
-
Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. The instrument software will use the exact mass to calculate possible elemental compositions. The presence of chlorine will be evident from the characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1 for ³⁵Cl:³⁷Cl.
Data Presentation: Expected HRMS Results
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₈H₁₇ClFNO S |
| Calculated Exact Mass [M] | 349.0707 |
| Calculated m/z [M+H]⁺ | 350.0785 |
| Observed m/z [M+H]⁺ | 350.0785 ± 0.0017 (within 5 ppm) |
Step 2: Identifying Key Functional Groups with FTIR Spectroscopy
Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique perfect for identifying the presence of key functional groups.[5][6] The molecular vibrations of specific bonds absorb IR radiation at characteristic frequencies. For our target, we are looking for definitive evidence of the benzophenone's carbonyl group and features of the aromatic and aliphatic components.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan of the empty crystal first.
-
Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.
Data Presentation: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |
|---|---|---|---|
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Confirms presence of phenyl rings. |
| ~2950-2800 | Medium-Weak | Aliphatic C-H Stretch | Confirms thiomorpholine & methylene linker. |
| ~1660 | Strong | C=O Stretch (Ketone) | Confirms the benzophenone carbonyl group.[7] |
| ~1600-1450 | Medium-Strong | Aromatic C=C Stretch | Further evidence of phenyl rings. |
| ~1250 | Medium-Strong | Aryl-F Stretch | Indicates the C-F bond. |
| ~850-800 | Strong | C-Cl Stretch | Indicates the C-Cl bond. |
Step 3: Assembling the Fragments with 1D and 2D NMR Spectroscopy
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[8][9][10][11] By combining a suite of 1D and 2D experiments, we can identify every unique proton and carbon, and then piece them together by observing through-bond correlations.[12][13][14][15] The inclusion of ¹⁹F NMR is crucial for confirming the fluorine environment.[16][17][18][19][20]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments to be Performed:
-
¹H NMR: Provides information on the number of different proton environments, their integration (relative numbers), and splitting patterns (neighboring protons).
-
¹³C NMR: Shows the number of different carbon environments.
-
¹⁹F NMR: Identifies the fluorine environment and its coupling to nearby protons.[18][19]
-
COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically 2-3 bonds apart).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away (²JCH, ³JCH). This is the key experiment for connecting the molecular fragments.
-
Predicted 1D NMR Data & Interpretation
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.8-7.2 | Multiplet | 7H | Aromatic Protons | Complex overlapping signals from both phenyl rings. |
| ~4.5 | Singlet | 2H | -CH₂- (linker) | A singlet indicates no adjacent protons. Its downfield shift is due to proximity to the aromatic ring and nitrogen. |
| ~2.8 | Triplet | 4H | -CH₂-N-CH₂- | Protons on carbons adjacent to the nitrogen in thiomorpholine. |
| ~2.6 | Triplet | 4H | -CH₂-S-CH₂- | Protons on carbons adjacent to the sulfur in thiomorpholine. |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~195 | C=O (Ketone) | Characteristic chemical shift for a benzophenone carbonyl. |
| ~160 (d, ¹JCF ≈ 250 Hz) | C-F | Quaternary carbon attached to fluorine, shows a large C-F coupling constant. |
| ~140-120 | Aromatic C & C-Cl | Multiple signals for the 10 remaining aromatic carbons. |
| ~55 | -CH₂- (linker) | Aliphatic carbon in the deshielded region due to nitrogen and aromatic ring. |
| ~53 | -CH₂-N-CH₂- | Thiomorpholine carbons adjacent to nitrogen. |
| ~28 | -CH₂-S-CH₂- | Thiomorpholine carbons adjacent to sulfur. |
¹⁹F NMR (376 MHz, CDCl₃): A single signal, likely a multiplet due to coupling with adjacent aromatic protons, would be expected in the typical range for fluoroaromatic compounds.[16]
Piecing It Together: The Power of 2D NMR
The HMBC experiment is the cornerstone of this elucidation. It provides the long-range connectivity information needed to unambiguously link the three molecular fragments.
Visualized HMBC Correlations:
Caption: Key HMBC correlations linking the molecular fragments.
Trustworthiness through Self-Validation:
-
Correlation 1 (B → A & C_H → A): Protons on both aromatic rings must show a 3-bond correlation to the carbonyl carbon (~195 ppm). This confirms the benzophenone skeleton.
-
Correlation 2 (C_CH₂ → C_H): The protons of the methylene linker (~4.5 ppm) must show correlations to the quaternary carbon and the proton-bearing carbons of the 2'-substituted ring. This definitively places the linker on that specific ring.
-
Correlation 3 (C_Thio → C_CH₂): The protons on the thiomorpholine ring adjacent to the nitrogen (~2.8 ppm) must show a 3-bond correlation to the methylene linker carbon (~55 ppm), confirming the N-CH₂ bond.
Step 4: The Gold Standard - Absolute Structure by X-ray Crystallography
Expertise & Rationale: While the combination of HRMS and NMR provides a highly confident 2D structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of atomic connectivity and the molecule's 3D conformation in the solid state.[21][22][23][24][25] It is the most reliable method for determining molecular structure.[21]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is often the most challenging step.[25] The compound must be slowly crystallized from various solvents or solvent mixtures (e.g., slow evaporation from ethanol/water, vapor diffusion with hexane/ethyl acetate) to obtain a single, high-quality crystal of appropriate size (~0.1-0.3 mm).
-
Data Collection: Mount the crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is processed to generate an electron density map. From this map, atomic positions are determined and refined to yield a final structural model with precise bond lengths, bond angles, and torsion angles.
Expected Outcome: The resulting 3D model would confirm the entire structure proposed by the spectroscopic data. It would show the relative orientations of the two phenyl rings and the chair conformation of the thiomorpholine ring.
Conclusion
The structural elucidation of this compound is achieved through a systematic and corroborative analytical workflow. High-resolution mass spectrometry establishes the exact molecular formula. FTIR confirms the presence of key functional groups, most notably the benzophenone carbonyl. A comprehensive suite of 1D and 2D NMR experiments, including ¹H, ¹³C, ¹⁹F, COSY, HSQC, and crucially, HMBC, allows for the complete assignment of all atoms and confirms their precise connectivity. Finally, single-crystal X-ray crystallography provides the definitive and unambiguous three-dimensional structure. This multi-faceted approach ensures the highest level of scientific integrity and provides a complete, trustworthy, and authoritative characterization of this novel molecule.
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A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.[Link]
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Structure elucidation workflow based on NMR and MS/MS data. ResearchGate.[Link]
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Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.[Link]
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Interpreting 2-D NMR Spectra. Chemistry LibreTexts.[Link]
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Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds. VNU Journal of Science: Education Research.[Link]
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FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. ScienceDirect.[Link]
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CHM4930 Example of Solving Structure from 2D NMR. YouTube.[Link]
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Spectroscopic Elucidation of 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone: A Predictive Technical Guide
For distribution to: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a predictive guide to the spectroscopic characteristics of 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone. As of the date of publication, experimental spectroscopic data for this specific compound is not publicly available. The data and interpretations presented herein are hypothetical, derived from the analysis of structurally analogous compounds and established principles of spectroscopic analysis. This guide is intended for research and informational purposes to anticipate the spectral features of the target molecule.
Introduction
This compound is a complex molecule integrating a substituted benzophenone core with a thiomorpholine moiety via a methylene bridge. Benzophenone derivatives are a well-established class of compounds with diverse applications, including in medicinal chemistry and materials science.[1][2] The introduction of a thiomorpholine group, a heterocyclic scaffold of pharmacological interest, suggests potential applications in drug discovery. A thorough understanding of the spectroscopic properties of this molecule is fundamental for its unambiguous identification, purity assessment, and structural confirmation in any research and development context.
This guide presents a detailed, predictive analysis of the expected Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. The predictions are grounded in the known spectroscopic data of its constituent fragments: the 4-chloro-2-fluorobenzoyl system, the phenyl ring, the N-methylene linker, and the thiomorpholine heterocycle.
Molecular Structure and Predicted Spectroscopic Landscape
The structural features of this compound dictate its expected spectroscopic signature. The molecule's asymmetry, the presence of various functional groups, and the influence of electron-withdrawing and -donating groups will be reflected in the predicted spectra.
Caption: Predicted ¹H-¹³C NMR correlations for key structural motifs.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Experimental Protocol for FT-IR Data Acquisition
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Predicted FT-IR Spectral Data
The predicted IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale for Prediction |
| 3100-3000 | Medium-Weak | C-H stretch | Aromatic | Typical for C-H stretching in aromatic rings. |
| 2980-2850 | Medium | C-H stretch | Aliphatic (-CH₂-) | Characteristic of the methylene groups in the bridge and thiomorpholine ring. |
| ~ 1660 | Strong | C=O stretch | Ketone | The carbonyl stretch of benzophenones is typically strong and appears in this region. [3] |
| 1600-1450 | Medium-Strong | C=C stretch | Aromatic | Skeletal vibrations of the aromatic rings. |
| ~ 1250 | Strong | C-F stretch | Aryl-F | The C-F stretching vibration is typically strong and found in this region. |
| ~ 1100 | Medium | C-N stretch | Aliphatic Amine | Stretching vibration of the C-N bond in the thiomorpholine ring. |
| ~ 830 | Strong | C-Cl stretch | Aryl-Cl | The C-Cl stretching vibration for an aryl chloride. |
| ~ 700 | Medium | C-S stretch | Thioether | The C-S stretching vibration is typically weak to medium in intensity. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which should readily form a protonated molecular ion [M+H]⁺. Electron ionization (EI) could also be used, but would likely lead to more extensive fragmentation.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.
-
Data Acquisition:
-
Introduce the sample into the ion source (e.g., via direct infusion or coupled with liquid chromatography).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion to observe its fragmentation.
-
Predicted Mass Spectral Data
-
Molecular Formula: C₁₈H₁₇ClFNOS
-
Monoisotopic Mass: 349.07 g/mol
-
Predicted Molecular Ion Peak (ESI+): [M+H]⁺ at m/z 350.07
Predicted Fragmentation Pathway
The fragmentation of this compound is expected to proceed through several key pathways, primarily involving cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom.
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
-
α-Cleavage at the Carbonyl Group: A common fragmentation pathway for benzophenones is the cleavage of the bond between the carbonyl carbon and one of the aromatic rings. [4]This would lead to the formation of the 4-chloro-2-fluorobenzoyl cation (m/z 158) or the phenyl cation with the thiomorpholinomethyl substituent.
-
Cleavage at the Methylene Bridge: The C-N bond of the methylene bridge is another likely point of fragmentation, leading to the formation of the thiomorpholine cation (m/z 102) or a stabilized benzylic cation.
-
Loss of Substituents: Loss of the chlorine atom from the molecular ion is also a plausible fragmentation pathway.
Conclusion
This predictive guide provides a comprehensive, albeit hypothetical, spectroscopic characterization of this compound. The anticipated ¹H NMR, ¹³C NMR, FT-IR, and MS data have been systematically derived from the analysis of its structural components and established spectroscopic principles. This information serves as a valuable resource for researchers in the synthesis, purification, and analysis of this and related compounds, providing a robust framework for the interpretation of experimentally acquired data. The validation of these predictions awaits the empirical synthesis and characterization of this novel molecule.
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The Rising Therapeutic Potential of Thiomorpholinomethyl Benzophenone Derivatives: A Technical Guide
Introduction: The Strategic Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents often involves the strategic combination of "privileged structures"—molecular frameworks known to interact with a variety of biological targets. This guide delves into the synthesis, biological activities, and mechanistic underpinnings of a promising class of compounds: thiomorpholinomethyl benzophenone derivatives . These molecules represent a thoughtful hybridization of two such scaffolds: the versatile benzophenone core and the bioactive thiomorpholine heterocycle, linked via a methyl bridge.
The benzophenone scaffold, characterized by two aryl groups connected by a carbonyl group, is a ubiquitous feature in both natural and synthetic molecules demonstrating a wide array of biological functions, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects[1][2]. Its unique three-dimensional structure allows for diverse interactions with biological macromolecules. Complementing this, the thiomorpholine ring, a sulfur-containing analog of morpholine, is another crucial pharmacophore known to impart favorable pharmacokinetic properties and a broad spectrum of pharmacological activities, such as anticancer, antibacterial, and anti-inflammatory actions[3].
The Mannich reaction, a cornerstone of organic synthesis, provides a robust and efficient pathway to covalently link these two key moieties via a methyl group, creating thiomorpholinomethyl benzophenone derivatives. This guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the synthesis of these compounds, a comprehensive analysis of their biological activities, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action.
Synthesis of Thiomorpholinomethyl Benzophenone Derivatives: The Mannich Reaction
The primary and most efficient method for synthesizing thiomorpholinomethyl benzophenone derivatives is the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (a hydroxybenzophenone), formaldehyde, and a secondary amine (thiomorpholine)[3]. The hydroxyl group on the benzophenone core activates the ortho and para positions, providing the necessary nucleophilic character for the reaction.
The reaction proceeds in two main stages. First, formaldehyde reacts with thiomorpholine to form an electrophilic Eschenmoser-like salt, the thiomorpholinomethyl cation. Subsequently, the electron-rich aromatic ring of the hydroxybenzophenone attacks this cation, leading to the formation of a new carbon-carbon bond and the introduction of the thiomorpholinomethyl group onto the benzophenone scaffold.
Caption: General workflow for the synthesis of thiomorpholinomethyl benzophenone derivatives via the Mannich reaction.
Experimental Protocol: Synthesis of a Representative Derivative
This protocol describes a general procedure for the synthesis of a thiomorpholinomethyl derivative of a hydroxybenzophenone.
Materials:
-
Hydroxybenzophenone (1 equivalent)
-
Thiomorpholine (1.2 equivalents)
-
Formaldehyde (37% aqueous solution, 1.5 equivalents)
-
Ethanol
-
Hydrochloric acid (for pH adjustment if necessary)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Dissolve the hydroxybenzophenone in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add thiomorpholine and stir for 10-15 minutes at room temperature.
-
Slowly add the aqueous formaldehyde solution dropwise to the reaction mixture.
-
The reaction mixture is then typically refluxed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the pure thiomorpholinomethyl benzophenone derivative.
-
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Anticancer Activity: A Multi-pronged Approach
The hybridization of benzophenone and thiomorpholine moieties is anticipated to yield compounds with significant cytotoxic activity against various cancer cell lines. Benzophenone derivatives have been reported to exhibit strong antitumor activity, with some showing IC₅₀ values in the sub-micromolar range against cell lines like SMMC-7721 (hepatocarcinoma)[2]. Mannich bases, in general, are known to induce apoptosis in cancer cells through caspase-dependent pathways[4].
Putative Mechanism of Action: Induction of Apoptosis
A plausible mechanism for the anticancer activity of thiomorpholinomethyl benzophenone derivatives is the induction of apoptosis. This programmed cell death can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It is hypothesized that these compounds may increase the production of reactive oxygen species (ROS) within cancer cells, leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.
Caption: Proposed mechanism of apoptosis induction by thiomorpholinomethyl benzophenone derivatives.
Quantitative Data: Cytotoxicity of Related Compounds
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzophenone Derivative | SMMC-7721 (Hepatocarcinoma) | 0.111 | [2] |
| Benzophenone Derivative | HL-60 (Promyelocytic Leukemia) | 0.122 | [1] |
| Phenolic Mannich Base | Cancer Cell Line | 0.71 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Thiomorpholinomethyl benzophenone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Both benzophenone and thiomorpholine scaffolds are known to be key components in molecules with significant antimicrobial activity[1][3]. The combination of these two moieties in thiomorpholinomethyl benzophenone derivatives is therefore expected to yield compounds with potent activity against a range of bacterial and fungal pathogens.
Quantitative Data: Antimicrobial Activity of Related Compounds
The following table presents the Minimum Inhibitory Concentration (MIC) values for related Mannich bases and benzophenone derivatives against representative microbial strains.
| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |
| Morpholine Mannich Base | Staphylococcus aureus | - | [5] |
| Morpholine Mannich Base | Escherichia coli | - | [5] |
| Benzophenone-1,2,3-triazole | Bacillus subtilis | - | - |
Note: Specific MIC values were not provided in the abstract, but the compounds were reported to have good to moderate activity.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or McFarland standards
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium to obtain a range of concentrations.
-
Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (except for the sterility control) with the standardized microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Benzophenone derivatives have demonstrated significant anti-inflammatory properties, with some compounds showing potent inhibition of pro-inflammatory cytokines like TNF-α and IL-1β[1]. The incorporation of a thiomorpholine moiety may further enhance this activity.
Putative Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of thiomorpholinomethyl benzophenone derivatives are likely mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response. This could include the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, and the suppression of pro-inflammatory cytokine production.
Caption: Proposed mechanism of anti-inflammatory action of thiomorpholinomethyl benzophenone derivatives.
Quantitative Data: Anti-inflammatory Activity of Related Compounds
The following table summarizes the anti-inflammatory activity of related benzophenone derivatives.
| Compound Type | Assay | Activity | Reference |
| 4-Aminobenzophenone Derivative | TNF-α Inhibition | IC₅₀ = 4-6 nM | [1] |
| 4-Aminobenzophenone Derivative | IL-1β Inhibition | IC₅₀ = 14-30 nM | [1] |
| Benzophenone-N-ethyl Morpholine Ether | Carrageenan-induced Paw Edema | 58.7% inhibition | [6] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Rats or mice
-
Carrageenan solution (1% in saline)
-
Test compounds formulated in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Standard anti-inflammatory drug (e.g., indomethacin)
-
Plethysmometer or calipers
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or the standard drug orally or intraperitoneally. The control group receives only the vehicle.
-
After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.
-
The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.
Structure-Activity Relationship (SAR) Insights
Based on the available literature for related compounds, several structural features can be hypothesized to influence the biological activity of thiomorpholinomethyl benzophenone derivatives.
Caption: Key structural features influencing the biological activity of thiomorpholinomethyl benzophenone derivatives.
-
Substitution on the Benzophenone Rings: The nature and position of substituents on the aryl rings of the benzophenone core are critical for activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties and steric profile of the molecule, influencing its interaction with biological targets.
-
The Hydroxyl Group: The position of the hydroxyl group not only directs the site of the Mannich reaction but may also play a crucial role in binding to target enzymes or receptors through hydrogen bonding.
-
The Thiomorpholine Moiety: The presence of the sulfur atom in the thiomorpholine ring compared to an oxygen in a morpholine ring can alter the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacokinetic profiles and enhanced biological activity.
Conclusion
Thiomorpholinomethyl benzophenone derivatives represent a promising class of compounds with the potential for diverse therapeutic applications. Their synthesis via the robust Mannich reaction allows for the creation of a wide range of analogs for biological screening. The convergence of the well-established biological activities of the benzophenone and thiomorpholine scaffolds suggests that these hybrid molecules are strong candidates for further investigation as anticancer, antimicrobial, and anti-inflammatory agents. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate and accelerate research in this exciting area of drug discovery. Future work should focus on the synthesis and comprehensive biological evaluation of a focused library of these derivatives to establish clear structure-activity relationships and identify lead compounds for preclinical development.
References
[1] Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Advances. [Link] [6] Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. (n.d.). Iranian Journal of Pharmaceutical Research. [Link] [7] Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (2021). Molecules. [Link] [8] New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. (2021). Molecules. [Link] [5] SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF MORPHOLINE MANNICH BASE DERIVATIVES. (2018). International Journal of Pharmaceutical Sciences and Research. [Link] [9] Synthesis and Evaluation of the 4-Substituted 2-Hydroxy-5-Iodochalcones and Their 7-Substituted 6-Iodoflavonol Derivatives for Inhibitory Effect on Cholinesterases and β-Secretase. (2018). Molecules. [Link] [2] Synthesis and antitumor activity of benzophenone compound. (2021). Journal of Asian Natural Products Research. [Link] [4] Mannich bases in medicinal chemistry and drug design. (2015). European Journal of Medicinal Chemistry. [Link] [3] Synthetic applications of biologically important Mannich bases: An updated review. (2023). Open Access Research Journal of Biology and Pharmacy. [Link]
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A Technical Guide to the Preliminary Anti-inflammatory Screening of 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone
Abstract
This guide outlines a comprehensive, multi-tiered strategy for the preliminary in vitro and in vivo evaluation of the novel compound, 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone (hereafter referred to as Compound XYZ), for potential anti-inflammatory activity. The benzophenone scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory effects.[1][2][3] Similarly, the thiomorpholine moiety is recognized as a privileged structure in drug discovery, contributing to diverse pharmacological profiles.[4][5][6] The strategic combination of these two moieties in Compound XYZ warrants a systematic investigation into its potential to modulate key inflammatory pathways. This document provides a logical workflow, from initial cell-based screening to a proof-of-concept animal model, explaining the scientific rationale behind each experimental choice and detailing robust, validated protocols.
Introduction & Rationale
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Consequently, the discovery of novel anti-inflammatory agents remains a high priority in drug development.
The Benzophenone and Thiomorpholine Scaffolds
The benzophenone core is present in various natural and synthetic compounds demonstrating significant anti-inflammatory properties.[1][7][8] For instance, Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a benzophenone derivative that functions primarily through the inhibition of cyclooxygenase (COX) enzymes.[9] Research has consistently shown that novel benzophenone analogues can inhibit key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and nitric oxide (NO).[1][2][10]
The thiomorpholine ring is a versatile heterocyclic nucleus incorporated into molecules with a broad spectrum of bioactivities, including anti-inflammatory, antioxidant, and hypolipidemic effects.[4][6][11] Its inclusion in a molecular structure can favorably modulate pharmacokinetic properties and target engagement. The plausible mechanism for some thiomorpholine derivatives involves the inhibition of enzymes like squalene synthase or modulation of inflammatory signaling cascades.[5][11]
Rationale for Screening Compound XYZ
The unique structure of Compound XYZ, which hybridizes a halogenated benzophenone with a thiomorpholine substituent, presents a compelling case for investigation. The chloro and fluoro substitutions on the benzophenone core can significantly alter electronic properties and metabolic stability, potentially enhancing potency and duration of action. The thiomorpholinomethyl linker introduces a flexible, polar group that may facilitate novel interactions with biological targets. This guide proposes a screening cascade designed to efficiently assess the anti-inflammatory potential of this novel chemical entity.
In Vitro Screening Cascade
The primary goal of the in vitro phase is to rapidly assess the compound's ability to suppress inflammatory responses in a controlled cellular environment and to elucidate its primary mechanism of action.
Overall Experimental Workflow
The proposed workflow is a staged approach, beginning with a broad cellular assay for anti-inflammatory effect, followed by more specific mechanistic and safety assays.
Caption: High-level workflow for screening Compound XYZ.
Primary Screen: Nitric Oxide (NO) Inhibition Assay
Causality: Macrophages are key players in the inflammatory response. Upon stimulation by agents like lipopolysaccharide (LPS), they produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[12] Overproduction of NO is a hallmark of chronic inflammation. Therefore, inhibiting NO production is a primary indicator of potential anti-inflammatory activity.[10][13] The murine macrophage cell line RAW 264.7 is a robust and widely accepted model for this purpose.[13][14][15]
Protocol: LPS-Induced NO Production in RAW 264.7 Cells
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics. Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[14][15]
-
Compound Treatment: Prepare serial dilutions of Compound XYZ in phenol red-free DMEM. Pre-treat the cells with various concentrations of the compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[14]
-
Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.[14]
-
NO Measurement (Griess Assay):
-
Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess Reagent to each well and incubate at room temperature for 10 minutes.[13]
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the amount of nitrite (a stable product of NO) from a sodium nitrite standard curve. Determine the concentration of Compound XYZ that inhibits NO production by 50% (IC₅₀).
Mandatory Control: Cytotoxicity Assay
Trustworthiness: A compound may appear to inhibit NO production simply by killing the cells. A concurrent cytotoxicity assay is essential to validate that the observed anti-inflammatory effect is not a result of toxicity. The MTT assay, which measures mitochondrial metabolic activity, is a standard method for this.
Protocol: MTT Assay
-
Culture and treat cells with Compound XYZ for the same duration as the NO assay.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the resulting formazan crystals in DMSO.
-
Measure absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control. A compound is generally considered non-toxic if cell viability remains above 80-90% at its effective concentrations.
Secondary Screen: COX-1 & COX-2 Inhibition Assay
Causality: Cyclooxygenase (COX) enzymes are the primary targets for NSAIDs. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions (like protecting the stomach lining), and COX-2, which is induced during inflammation.[16] Selective inhibition of COX-2 over COX-1 is a key goal in modern anti-inflammatory drug design to reduce gastrointestinal side effects. A cell-free enzymatic assay provides direct evidence of enzyme inhibition.
Protocol: Fluorometric COX Inhibitor Screening Assay This protocol is adapted from commercially available kits (e.g., Sigma-Aldrich, Cayman Chemical, BPS Bioscience).[17][18][19]
-
Reagent Preparation: Prepare assay buffer, probe, cofactor, and arachidonic acid (substrate) solutions according to the kit manufacturer's instructions.
-
Reaction Setup: In a 96-well black plate, add reaction buffer, human recombinant COX-1 or COX-2 enzyme, and the COX probe.
-
Inhibitor Addition: Add various concentrations of Compound XYZ or a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) to the wells. Add vehicle (DMSO) to control wells.
-
Incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[18]
-
Reaction Initiation: Start the reaction by adding arachidonic acid to all wells.[18]
-
Measurement: Immediately begin measuring the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes. The rate of fluorescence increase is proportional to COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Compound XYZ against both COX-1 and COX-2. Determine the IC₅₀ values and calculate the COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2).
In Vivo Proof-of-Concept
After demonstrating promising in vitro activity and an acceptable safety profile, the next logical step is to evaluate the compound in a living organism.
Carrageenan-Induced Paw Edema in Rats
Causality: The carrageenan-induced paw edema model is a classic and highly reproducible acute inflammation model used for the primary in vivo screening of anti-inflammatory drugs.[20][21][22] Injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by fluid accumulation (edema), which can be quantified by measuring the change in paw volume.[23] This model is sensitive to inhibitors of prostaglandin synthesis, making it particularly relevant for compounds that show activity in COX assays.[20]
Protocol: Rat Paw Edema Model
-
Animal Acclimatization: Use male Wistar rats (180-200 g). Acclimatize them for at least one week before the experiment.
-
Grouping and Dosing: Divide animals into groups (n=6):
-
Group 1: Vehicle control (e.g., 0.5% CMC in saline, p.o.)
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group 3-5: Compound XYZ (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, positive control, or Compound XYZ orally (p.o.).
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[21][23]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[21]
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Data Interpretation & Mechanistic Hypothesis
Synthesizing the Results
The data from the screening cascade should be summarized to provide a clear profile of Compound XYZ's activity.
Table 1: Hypothetical Anti-inflammatory Profile of Compound XYZ
| Assay | Endpoint | Compound XYZ | Indomethacin (Control) |
|---|---|---|---|
| NO Inhibition (RAW 264.7) | IC₅₀ | 12.5 µM | 25 µM |
| Cytotoxicity (RAW 264.7) | CC₅₀ | > 100 µM | > 100 µM |
| COX-1 Inhibition | IC₅₀ | 45 µM | 0.5 µM |
| COX-2 Inhibition | IC₅₀ | 5.2 µM | 2.0 µM |
| COX-2 Selectivity Index | (IC₅₀ COX-1 / IC₅₀ COX-2) | 8.65 | 0.25 |
| Paw Edema (% Inhibition) | @ 3 hr, 30 mg/kg | 48% | 55% |
Note: Data are hypothetical and for illustrative purposes only.
Postulated Mechanism of Action
Based on the hypothetical data, Compound XYZ is a potent inhibitor of NO production and shows selective inhibition of the COX-2 enzyme. This dual-action profile is highly desirable. The inhibition of NO production suggests an upstream effect on the inflammatory signaling cascade, likely involving the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[24]
NF-κB is a master transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS (the enzyme that produces NO) and COX-2.[25][26] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[26] Inflammatory stimuli, such as LPS, trigger a cascade that leads to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate gene transcription.[27] It is plausible that Compound XYZ interferes with this pathway, preventing NF-κB activation and thereby downregulating multiple inflammatory mediators. Another key pathway is the p38 MAPK (Mitogen-Activated Protein Kinase) pathway, which is also crucial for the production of inflammatory mediators like TNF-α and COX-2.[28][29] Inhibition of p38 MAPK is another potential mechanism.[1]
Caption: Hypothesized mechanism via NF-κB or p38 MAPK pathway inhibition.
Conclusion and Future Directions
This guide provides a validated, step-by-step framework for the initial anti-inflammatory screening of this compound. The proposed cascade efficiently evaluates the compound's efficacy, cytotoxicity, and primary mechanism of action. Positive results from this preliminary screening would justify advancing Compound XYZ into more comprehensive preclinical studies, including:
-
Pharmacokinetic Profiling (ADME): To understand its absorption, distribution, metabolism, and excretion.
-
Chronic Inflammation Models: Evaluating efficacy in models like collagen-induced arthritis.
-
Target Deconvolution: Utilizing biochemical and molecular assays to confirm its interaction with the NF-κB or p38 MAPK pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.
This systematic approach ensures that resources are directed toward compounds with the highest probability of success, accelerating the journey from a novel chemical entity to a potential therapeutic agent.
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Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. (2024). Journal of Ethnopharmacology. [Link]
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Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (2015). MDPI. [Link]
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Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. (2015). Archiv der Pharmazie. [Link]
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COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. [Link]
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LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (2015). PubMed Central. [Link]
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For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This technical guide focuses on the synthetic exploration and potential biological evaluation of analogues of 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone, a compound of interest due to its unique combination of a halogenated benzophenone core and a thiomorpholinomethyl substituent. While specific data on this exact molecule is limited, this document provides a comprehensive framework for the design, synthesis, and analysis of related analogues. By leveraging established synthetic methodologies and structure-activity relationship (SAR) principles for related benzophenone and thiomorpholine derivatives, this guide aims to empower researchers to explore the chemical space around this core structure and unlock its therapeutic potential.
Introduction: The Benzophenone Core and its Therapeutic Promise
Benzophenones are diaryl ketones that serve as a versatile scaffold in the development of therapeutic agents.[2] Their two aryl rings and central carbonyl group form a conjugated system that can be readily functionalized to modulate their physicochemical and biological properties.[2] Naturally occurring and synthetic benzophenones have demonstrated a broad spectrum of pharmacological activities, making them attractive starting points for drug discovery programs.[3][4]
The subject of this guide, this compound, presents several key structural features that suggest potential for significant biological activity:
-
Halogenation: The presence of chlorine and fluorine atoms can enhance metabolic stability, improve membrane permeability, and influence binding affinity to biological targets.[5]
-
Thiomorpholine Moiety: The thiomorpholine ring is a heterocyclic system that can participate in various non-covalent interactions and may confer specific pharmacological properties. The sulfur atom, in particular, can engage in unique interactions not possible with its oxygen analogue, morpholine.
-
Mannich Base Structure: The thiomorpholinomethyl group attached to the benzophenone core suggests its origin as a Mannich base, a class of compounds known for their diverse biological activities.
This guide will provide a roadmap for the systematic exploration of analogues of this core structure, with the goal of identifying novel compounds with enhanced potency and selectivity.
Strategic Synthesis of Analogues
The synthesis of this compound and its analogues can be approached through several established synthetic routes. A plausible and versatile strategy involves a multi-step synthesis culminating in a Mannich-type reaction.
Synthesis of the Benzophenone Core
The primary challenge in synthesizing the core benzophenone structure lies in the controlled formation of the diaryl ketone. A common and effective method is the Friedel-Crafts acylation .
Experimental Protocol: Friedel-Crafts Acylation for Benzophenone Core Synthesis
-
Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve the appropriate substituted benzoyl chloride (e.g., 4-chloro-2-fluorobenzoyl chloride) in a suitable inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Lewis Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), portion-wise while stirring.
-
Aromatic Substrate Addition: To the stirred suspension, add the second aromatic component (e.g., a substituted benzene ring that will become the 2'-substituted ring) dropwise via the dropping funnel.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[6]
Introduction of the Thiomorpholinomethyl Group via Mannich Reaction
The thiomorpholinomethyl moiety can be introduced onto a pre-functionalized benzophenone core through the Mannich reaction . This typically involves the reaction of an active hydrogen-containing compound (in this case, a benzophenone with an activatable position), formaldehyde, and a secondary amine (thiomorpholine).
Experimental Protocol: Mannich Reaction for Thiomorpholinomethylation
-
Reactant Mixture: In a round-bottom flask, combine the substituted benzophenone, thiomorpholine, and formaldehyde (often used as a 37% aqueous solution, formalin) in a suitable solvent such as ethanol or methanol.
-
Acid Catalysis (Optional): In some cases, a catalytic amount of a weak acid, such as acetic acid, may be added to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be dissolved in an appropriate organic solvent and washed with water to remove any remaining formaldehyde and thiomorpholine hydrochloride. The organic layer is then dried and concentrated. The crude product is purified by column chromatography or recrystallization to yield the final thiomorpholinomethyl benzophenone analogue.[7]
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-stage synthetic workflow for benzophenone analogues.
Structure-Activity Relationship (SAR) Exploration
Systematic modification of the core structure is crucial for understanding the SAR and optimizing the biological activity. The following table outlines key positions for modification and the potential impact of different substituents.
| Position of Modification | Rationale for Modification | Example Substituents | Potential Impact |
| 4-Position (Ring A) | Modulate electronics and lipophilicity. Halogens often enhance activity. | -Cl, -Br, -CF₃, -OCH₃ | Altering electron-withdrawing/donating properties can affect target binding and pharmacokinetics.[8] |
| 2-Position (Ring A) | Influence conformation and steric interactions. | -F, -Cl, -OH, -NH₂ | Introduction of groups at the ortho position can induce a twist in the benzophenone scaffold, potentially leading to selective interactions.[9] |
| 2'-Position (Ring B) | Point of attachment for the aminomethyl group; can be varied. | -CH₂-thiomorpholine, -CH₂-morpholine, -CH₂-piperidine, -CH₂-N(CH₃)₂ | The nature of the heterocyclic ring can significantly impact solubility, basicity, and target engagement. |
| Other Positions (Ring B) | Explore additional binding pockets and modulate properties. | -OCH₃, -Cl, -F | Substituents on the second aromatic ring can further refine the electronic and steric profile of the molecule. |
In Vitro Biological Evaluation
Based on the known activities of benzophenone and thiomorpholine derivatives, a primary screening cascade should focus on anticancer and antimicrobial activities.
Anticancer Activity Screening
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized benzophenone analogues for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity Screening
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Bacterial/Fungal Strains: Use a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganisms in a suitable broth medium.
-
Compound Dilution: Prepare serial dilutions of the benzophenone analogues in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Diagram of the Biological Evaluation Workflow
Caption: Workflow for primary in vitro biological screening.
Conclusion and Future Directions
The exploration of analogues related to this compound represents a promising avenue for the discovery of novel therapeutic agents. The synthetic strategies and evaluation protocols outlined in this guide provide a solid foundation for researchers to systematically investigate the SAR of this compound class. Future work should focus on the synthesis of a diverse library of analogues with variations in the halogenation pattern, the nature of the heterocyclic amine, and the substitution on the second aromatic ring. Promising lead compounds identified through primary screening should be further characterized for their mechanism of action, selectivity, and in vivo efficacy. The integration of computational modeling and molecular docking studies could also provide valuable insights into the potential biological targets and guide the design of more potent and selective analogues.
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Methodological & Application
Application Notes and Protocols for the Evaluation of 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone (Hypothetical Compound CFTB) in Cancer Cell Lines
Introduction: Characterizing a Novel Benzophenone Derivative in Oncology Research
The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The novel compound, 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone (herein designated as CFTB), incorporates several functional groups that suggest potential for anticancer activity: a halogenated phenyl ring, a flexible thiomorpholine moiety, and the core benzophenone structure known for its interactions with biological targets.
These application notes provide a comprehensive framework for the initial characterization of CFTB's effects on cancer cell lines. The experimental strategy is designed to first establish its cytotoxic potential and then to elucidate the underlying mechanisms of action, focusing on the induction of apoptosis and cell cycle disruption. The protocols herein are designed to be self-validating, providing researchers with a robust workflow from initial screening to mechanistic insights.
Part 1: Initial Cytotoxicity Screening - Determining the Effective Dose
The first critical step in evaluating any novel compound is to determine its dose-dependent effect on cell viability. This establishes the concentration range for all subsequent mechanistic studies. We will utilize the Sulforhodamine B (SRB) assay, a reliable and sensitive method for measuring cell density based on the measurement of cellular protein content.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the IC50 of CFTB using the SRB assay.
Protocol 1: SRB Cytotoxicity Assay
-
Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of CFTB in dimethyl sulfoxide (DMSO). Create a series of working solutions by serially diluting the stock in complete cell culture medium. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of CFTB. Include wells with medium only (blank), and medium with DMSO (vehicle control).
-
Incubation: Incubate the plates for 48 to 72 hours. The incubation time should be consistent across experiments.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well (final concentration of 10%) and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes.
-
Data Acquisition: Read the absorbance at 510 nm using a microplate reader.
Data Presentation: IC50 Values
The half-maximal inhibitory concentration (IC50) should be calculated and presented clearly.
| Cell Line | Tissue of Origin | IC50 of CFTB (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | Example: 12.5 |
| A549 | Lung Carcinoma | Example: 21.8 |
| HCT116 | Colon Carcinoma | Example: 8.3 |
Part 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis
Once the IC50 is established, the next logical step is to investigate how CFTB induces cell death. We hypothesize that CFTB, like many anticancer agents, may trigger programmed cell death (apoptosis) and/or cause cell cycle arrest.
Hypothesized Signaling Pathway for CFTB-Induced Apoptosis
We propose that CFTB may act on the intrinsic apoptosis pathway, a common mechanism for chemotherapy-induced cell death. This involves mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.
Caption: Hypothesized intrinsic apoptosis pathway induced by CFTB.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is excluded by live cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with CFTB at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using a gentle, non-enzymatic method like scraping or using an EDTA-based dissociation buffer to preserve membrane integrity.
-
Washing: Wash the collected cells twice with cold Phosphate-Buffered Saline (PBS).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.
-
FITC- / PI-: Live cells
-
FITC+ / PI-: Early apoptotic cells
-
FITC+ / PI+: Late apoptotic/necrotic cells
-
FITC- / PI+: Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Disruption of the cell cycle is a hallmark of many anticancer drugs. This protocol uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.
-
Cell Treatment: Treat cells in 6-well plates with CFTB as described in the apoptosis protocol.
-
Cell Harvesting: Collect all cells and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet once with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at 37°C in the dark. The RNase is crucial for degrading RNA to ensure that PI only stains DNA.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to generate a histogram, from which the percentage of cells in each phase can be calculated.
Data Presentation: Apoptosis and Cell Cycle Data
| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | Example: 4.1 | Example: 2.5 | Example: 55.2 | Example: 30.1 | Example: 14.7 |
| CFTB (0.5x IC50) | Example: 15.3 | Example: 5.6 | Example: 58.1 | Example: 25.5 | Example: 16.4 |
| CFTB (1x IC50) | Example: 35.8 | Example: 12.1 | Example: 20.7 | Example: 15.3 | Example: 64.0 |
This example data suggests CFTB induces apoptosis and a G2/M phase cell cycle arrest.
Part 3: Validation of Mechanism - Western Blot Analysis
To validate the findings from flow cytometry and support the hypothesized signaling pathway, Western blotting should be performed to measure the levels of key regulatory proteins.
Protocol 4: Western Blotting for Apoptosis and Cell Cycle Markers
-
Protein Extraction: Treat cells as previously described. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Suggested targets based on our hypothesis include:
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.
-
Cell Cycle: Cyclin B1, CDK1 (for G2/M arrest).
-
Loading Control: GAPDH or β-Actin.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.
References
-
Title: Sulforhodamine B (SRB) Assay for Cell Proliferation and Cytotoxicity Screening. Source: Cold Spring Harbor Protocols. URL: [Link]
-
Title: A Primer on the BCL-2 Family of Cell Death Regulators. Source: Nature Reviews Molecular Cell Biology. URL: [Link]
-
Title: Detection of Apoptosis Using Annexin V-FITC. Source: Current Protocols in Immunology. URL: [Link]
Application Note: A Validated Protocol for Assessing the Cytotoxicity of Thiomorpholino Benzophenones
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, field-tested framework for evaluating the cytotoxic potential of thiomorpholino benzophenones, a class of heterocyclic compounds with increasing interest in medicinal chemistry.[1][2] We move beyond a simple recitation of steps to explain the causal-chain logic behind experimental design, ensuring that the generated data is robust, reproducible, and mechanistically informative. This document outlines a multi-parametric approach, integrating assays for metabolic viability (MTT), membrane integrity (LDH release), and apoptosis induction (Caspase-Glo® 3/7) to build a complete cytotoxicity profile. Each protocol is designed as a self-validating system with integrated controls, troubleshooting guides, and clear data analysis pathways, empowering researchers to confidently assess the therapeutic potential and safety profile of novel chemical entities.
Introduction: The Imperative for Rigorous Cytotoxicity Profiling
Thiomorpholino benzophenones represent a compelling scaffold in modern drug discovery. The thiomorpholine moiety is a privileged structure in medicinal chemistry, known for its diverse biological activities, while the benzophenone core is associated with a range of photochemical and biological properties.[1][2][3] However, this same structural potential necessitates a thorough evaluation of off-target effects, with cytotoxicity being a critical endpoint in the drug development pipeline.[4] Early and accurate assessment of a compound's effect on cell health is paramount to de-risk drug candidates, identify mechanisms of toxicity, and guide structure-activity relationship (SAR) studies.[5][6]
A substance is considered cytotoxic if it causes damage to cells, leading to outcomes ranging from the cessation of proliferation to programmed cell death (apoptosis) or uncontrolled lysis (necrosis).[5] A reduction in cell viability of more than 30% is typically considered a cytotoxic effect according to regulatory standards like ISO 10993-5.[7] This guide provides a strategic workflow for quantifying these effects.
Strategic Assay Selection
No single assay can capture the complexity of cellular toxicity. A robust assessment relies on a multi-pronged approach that interrogates different cellular pathways. We will focus on three orthogonal assays:
-
MTT Assay: Measures mitochondrial reductase activity, serving as a proxy for metabolic health and cell viability.[8][9] It is a foundational assay for initial screening.
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme that leaks from cells with compromised plasma membranes, providing a direct marker of cytolysis.[5][10]
-
Caspase-Glo® 3/7 Assay: Specifically measures the activity of executioner caspases 3 and 7, which are central to the apoptotic cascade.[11] This assay provides critical mechanistic insight into whether the compound induces programmed cell death.
The following diagram illustrates the overall experimental strategy, from initial compound preparation to multi-faceted data interpretation.
Caption: Overall workflow for cytotoxicity assessment of thiomorpholino benzophenones.
General Materials and Cell Culture
Recommended Cell Lines
The choice of cell line can significantly impact results. It is advisable to test compounds in multiple cell lines, including both cancerous and non-cancerous lines, to assess for selective toxicity.
-
HepG2 (Human Hepatocellular Carcinoma): A standard for liver toxicity studies.[12]
-
A549 (Human Lung Carcinoma): Commonly used for cancer research and cytotoxicity screening.[6]
-
L929 (Mouse Fibroblasts): An established standard for in vitro cytotoxicity testing according to ISO 10993-5.[13]
Cell Culture Conditions
Maintain cell cultures according to supplier recommendations (e.g., ATCC). Ensure cells are in the logarithmic growth phase and are below 90% confluency before seeding for an experiment.[14]
Compound Preparation and Solubilization
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common solvent. However, it is crucial to determine its intrinsic toxicity to your chosen cell line. The final concentration of DMSO in the culture medium should not exceed 0.5% , as higher concentrations can induce cytotoxicity.[15]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store in aliquots at -20°C or -80°C.
-
Serial Dilutions: Prepare serial dilutions of the compound in complete culture medium immediately before treating the cells. Ensure thorough mixing.[15]
Protocol 1: MTT Assay for Metabolic Viability
This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.[9] The amount of formazan produced is proportional to the number of viable cells.
Caption: Principle of the MTT assay for cell viability.
Step-by-Step Methodology
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the thiomorpholino benzophenone or control substances. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[9]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[16][17]
-
Measurement: Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[9]
Plate Layout and Controls
| Well Type | Description | Purpose |
| Untreated Control | Cells + Medium | Represents 100% cell viability. |
| Vehicle Control | Cells + Medium with max. DMSO conc. | Controls for solvent-induced toxicity.[15] |
| Test Compound | Cells + Medium with compound | Determines the effect of the thiomorpholino benzophenone. |
| Positive Control | Cells + Medium with a known toxin (e.g., Doxorubicin) | Confirms the assay is sensitive to cytotoxic effects. |
| Blank Control | Medium only (no cells) | Measures background absorbance.[18] |
Protocol 2: LDH Release Assay for Membrane Integrity
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5] It is a reliable marker for necrosis or late-stage apoptosis.[10]
Caption: Principle of the LDH release assay for cytotoxicity.
Step-by-Step Methodology
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. The typical exposure period is 24-72 hours.[18]
-
Prepare Controls:
-
Spontaneous LDH Release: Use untreated control wells.
-
Maximum LDH Release: To wells containing untreated cells, add 10 µL of a Lysis Solution (e.g., 10X Triton X-100) 45 minutes before the end of the incubation period.[18]
-
-
Sample Collection: After incubation, gently centrifuge the plate if cells are in suspension. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase/tetrazolium salt) to each well of the new plate.[10]
-
Incubation: Incubate at room temperature for 10-30 minutes, protected from light.[18]
-
Stop Reaction (Optional but Recommended): Add 50 µL of Stop Solution to each well.[18]
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
Data Calculation
Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [(Compound LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[11] The reagent contains a proluminescent caspase-3/7 substrate; when cleaved by active caspases, a substrate for luciferase is released, generating a "glow-type" signal proportional to caspase activity.[19]
Step-by-Step Methodology
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence. Follow steps 1 and 2 from the MTT protocol.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[19]
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[19]
-
Incubation: Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30-60 seconds. Incubate at room temperature for 1-3 hours.[19]
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
Calculating Percentage Viability
For the MTT assay, normalize the data to the controls:
% Viability = [(Absorbance of Test Well - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
Determining the IC₅₀ Value
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that reduces a biological response by 50%.
-
Dose-Response Curve: Plot the percentage viability (Y-axis) against the log of the compound concentration (X-axis).
-
Non-linear Regression: Use a software package (e.g., GraphPad Prism, or an online tool) to fit the data to a four-parameter logistic (4PL) equation.[20][21] This will provide a sigmoidal dose-response curve and a calculated IC₅₀ value.[22]
Sample Data Presentation
| Conc. (µM) | Log(Conc.) | Absorbance (OD 570) | Std. Dev. | % Viability |
| 0 (Vehicle) | - | 1.254 | 0.085 | 100.0% |
| 0.1 | -1.0 | 1.211 | 0.079 | 96.6% |
| 1 | 0.0 | 1.053 | 0.066 | 84.0% |
| 10 | 1.0 | 0.689 | 0.045 | 54.9% |
| 50 | 1.7 | 0.231 | 0.021 | 18.4% |
| 100 | 2.0 | 0.115 | 0.015 | 9.2% |
Calculated IC₅₀: 8.5 µM
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effects on the plate. | Ensure a homogenous cell suspension; Use calibrated pipettes; Avoid using the outer wells of the plate.[15][18] |
| Low Absorbance/Signal | Too few cells seeded; Reagents expired or improperly stored. | Optimize cell seeding density; Use fresh reagents and verify storage conditions.[15] |
| Compound Interference | Benzophenones can be colored or fluorescent, interfering with absorbance/fluorescence readings. | Run a "compound only" control (no cells) at each concentration to measure its intrinsic absorbance and subtract it from the test wells.[18] |
| Precipitation of Compound | Compound is not fully soluble in the culture medium at the tested concentrations. | Check the solubility limit; Ensure the final DMSO concentration is consistent and low (<0.5%).[15] |
Conclusion
This application note provides a validated, multi-parametric strategy for assessing the cytotoxicity of thiomorpholino benzophenones. By integrating assays that probe metabolic health (MTT), membrane integrity (LDH), and apoptosis (Caspase-Glo® 3/7), researchers can build a comprehensive toxicity profile. Adherence to the detailed protocols, including the rigorous use of controls and appropriate data analysis, will yield reliable and publication-quality data. This information is critical for making informed decisions in the drug discovery and development process, ultimately guiding the selection of compounds with the most promising therapeutic window.
References
- Johner Institute. (2022-03-31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection.
- National Center for Biotechnology Information. (2019-05-01). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Thermo Fisher Scientific. Cytotoxicity Assays.
- Medical Device + Diagnostic Industry. (2025-05-11). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices.
- National Center for Biotechnology Information. (2013-05-01). Cell Viability Assays - Assay Guidance Manual.
- National Institutes of Health. (2020-03-12). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures.
- ResearchGate. (2015-09-21). How can I calculate IC50 for a cytotoxic substance?.
- ResearchGate. (2021-10-20). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
- Benchchem. Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
- Thermo Fisher Scientific. (2019-02-19). CyQUANT LDH Cytotoxicity Assay Kit Product Information Sheet.
- MDPI. Understanding of Benzophenone UV Absorber-Induced Damage and Apoptosis in Human Hepatoma Cells.
- Promega Corporation. Caspase-Glo® 3/7 Assay Protocol.
- Abcam. MTT assay protocol.
- AAT Bioquest. IC50 Calculator.
- Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
- National Center for Advancing Translational Sciences. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening.
- MDPI. (2024-02-14). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- protocols.io. (2023-02-27). MTT (Assay protocol.
- Journal of Chemical Reviews. (2021-09-25). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
- National Toxicology Program. Section 1: In Vitro Cytotoxicity Test Methods BRD.
- PubMed. Cytoprotective effects of 5 benzophenones and a xanthone from Hypericum annulatum in models of epirubicin-induced cytotoxicity: SAR-analysis and mechanistic investigations.
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protocols.io. (2024-12-11). LDH cytotoxicity assay. Retrieved from [Link]
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Application Notes & Protocols: A Comprehensive Guide to Anti-inflammatory Assays for Chloro-substituted Benzophenone Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for assessing the anti-inflammatory potential of chloro-substituted benzophenone analogs. Benzophenones are a class of compounds with a diverse range of biological activities, and chloro-substitution has been shown to modulate these effects, making them interesting candidates for anti-inflammatory drug discovery.[1][2][3] This guide moves beyond a simple recitation of protocols, offering a strategic framework for selecting appropriate assays, understanding the underlying cellular mechanisms, and interpreting the resulting data. We provide step-by-step protocols for key in vitro assays, including the inhibition of cyclooxygenase-2 (COX-2), nitric oxide (NO) production, and pro-inflammatory cytokine release. Furthermore, we delve into the core signaling pathways—NF-κB and MAPK—that are often implicated in inflammation and are potential targets for these benzophenone analogs.
Introduction: The Rationale for Screening Chloro-substituted Benzophenones
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation is a key component of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and fewer side effects is a continuous effort in drug discovery.[4]
The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] The addition of chloro substituents can significantly alter the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile.[1][2] Several studies have indicated that chloro-substituted benzophenones possess anti-inflammatory properties, making them a promising area of investigation.[1][5][6]
This guide provides a comprehensive toolkit for researchers to systematically evaluate the anti-inflammatory effects of novel chloro-substituted benzophenone analogs. The assays described herein are designed to provide a multi-faceted view of a compound's activity, from direct enzyme inhibition to modulation of cellular signaling pathways.
Foundational Concepts: Key Inflammatory Mediators and Pathways
A thorough understanding of the key players in the inflammatory cascade is essential for designing and interpreting anti-inflammatory assays.
Cyclooxygenase-2 (COX-2)
Cyclooxygenase (COX) is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.[7] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. Therefore, selective inhibition of COX-2 is a major goal of anti-inflammatory drug development to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[8]
Nitric Oxide (NO)
Nitric oxide (NO) is a signaling molecule with diverse physiological roles.[9] However, during inflammation, the inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the overproduction of NO.[7] This excess NO contributes to vasodilation, cytotoxicity, and the inflammatory response.[7] Therefore, inhibiting iNOS activity or NO production is a valid strategy for anti-inflammatory intervention.[7][10]
Pro-inflammatory Cytokines (TNF-α and IL-6)
Cytokines are small proteins that are crucial in cell signaling. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are key mediators of the inflammatory response.[7][11] They are produced by activated macrophages and other immune cells and are involved in a cascade of events that perpetuate inflammation.[11][12] Measuring the inhibition of TNF-α and IL-6 production is a standard method for assessing the anti-inflammatory activity of test compounds.[12][13]
Key Signaling Pathways: NF-κB and MAPK
The transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammation.[14][15]
-
NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[16] Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for COX-2, iNOS, TNF-α, and IL-6.[14][17][18]
-
MAPK Pathway: The MAPK family of kinases (including ERK, JNK, and p38) are activated by various extracellular stimuli, including inflammatory cytokines.[19] Activated MAPKs phosphorylate and activate downstream transcription factors, leading to the expression of inflammatory mediators.[15]
// Connections LPS -> TLR4; TNFa_ligand -> TNFR; TLR4 -> IKK [label="Activates"]; TNFR -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates"]; IkB -> IkB_P; IkB_P -> Proteasome [label="Degradation"]; IkB_NFkB [shape=point, width=0.01, height=0.01]; IkB -> IkB_NFkB [arrowhead=none]; NFkB -> IkB_NFkB [arrowhead=none]; IkB_NFkB -> NFkB_active [label="Releases"]; NFkB_active -> NFkB_nuc [label="Translocation"]; NFkB_nuc -> DNA [label="Binds"]; DNA -> Genes [label="Transcription"];
// Invisible edges for alignment {rank=same; LPS; TNFa_ligand;} {rank=same; TLR4; TNFR;} {rank=same; IKK; IkB; NFkB;} {rank=same; IkB_P; Proteasome; NFkB_active;} } caption: "Simplified NF-κB Signaling Pathway"
// Connections Stimuli -> Receptor; Receptor -> MAPKKK [label="Activates"]; MAPKKK -> MAPKK [label="Phosphorylates"]; MAPKK -> MAPK [label="Phosphorylates"]; MAPK -> MAPK_nuc [label="Translocation"]; MAPK_nuc -> TF [label="Activates"]; TF -> DNA [label="Binds"]; DNA -> Genes [label="Transcription"]; } caption: "Generalized MAPK Signaling Pathway"
Experimental Design: A Stepwise Approach to Screening
A logical and stepwise approach is recommended for screening novel compounds.
Primary Screening
-
Cell Viability Assay (e.g., MTT Assay): It is crucial to first determine the non-toxic concentration range of the benzophenone analogs. This ensures that any observed anti-inflammatory effects are not due to cytotoxicity.
-
Nitric Oxide (NO) Assay in LPS-stimulated Macrophages: This is a robust and high-throughput assay to identify compounds that inhibit NO production.[20] The murine macrophage cell line RAW 264.7 is a commonly used and reliable model for this purpose.[13]
Secondary Screening
Compounds that show significant activity in the primary screen should be further evaluated in more specific assays:
-
COX-2 Inhibition Assay: This can be performed using either an enzymatic assay with purified COX-2 enzyme or a cell-based assay.[8][21]
-
Pro-inflammatory Cytokine Assays (ELISA): Quantify the inhibition of TNF-α and IL-6 production in LPS-stimulated RAW 264.7 cells using Enzyme-Linked Immunosorbent Assays (ELISAs).[12][22]
Mechanism of Action Studies
For the most potent compounds, elucidating the mechanism of action is the next step. This typically involves investigating their effects on the NF-κB and MAPK signaling pathways using techniques like Western blotting to assess the phosphorylation status of key signaling proteins.
Detailed Protocols
General Cell Culture
The RAW 264.7 murine macrophage cell line is a suitable model for in vitro inflammation studies.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
Protocol 1: Nitric Oxide (NO) Assay using Griess Reagent
This assay measures the accumulation of nitrite, a stable and nonvolatile breakdown product of NO.[23]
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.[24][25]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the chloro-substituted benzophenone analogs for 1 hour.
-
Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[9]
-
Incubate for 10 minutes at room temperature, protected from light.[23]
-
Measure the absorbance at 540 nm using a microplate reader.[24]
-
A standard curve using sodium nitrite should be generated to determine the nitrite concentration in the samples.
-
Protocol 2: COX-2 Inhibitor Screening Assay (Enzymatic)
This protocol is based on a fluorometric detection method.[8]
-
Principle: The assay measures the activity of purified COX-2 enzyme by detecting the production of prostaglandin G2, an intermediate in the prostaglandin synthesis pathway.
-
Procedure:
-
Prepare the reaction mixture containing COX assay buffer, COX probe, and COX cofactor.
-
Add the test inhibitor (chloro-substituted benzophenone analogs) to the wells of a 96-well plate.
-
Add the purified human recombinant COX-2 enzyme to all wells except the negative control.
-
Incubate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.[21]
-
Initiate the reaction by adding the substrate, arachidonic acid.[21]
-
Incubate for exactly 2 minutes at 37°C.[21]
-
Measure the fluorescence at Ex/Em = 535/587 nm.
-
A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.
-
Protocol 3: Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA
-
Principle: A sandwich ELISA is used to quantify the amount of TNF-α and IL-6 in the cell culture supernatant.[11][26]
-
Procedure:
-
Seed and treat RAW 264.7 cells with benzophenone analogs and LPS as described in the NO assay protocol.
-
Collect the cell culture supernatant.
-
Coat a 96-well ELISA plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight.[26]
-
Block the plate with a blocking buffer to prevent non-specific binding.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).[11]
-
Wash the plate and add the enzyme substrate (e.g., TMB).[11]
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.[22]
-
Calculate the cytokine concentrations based on the standard curve.
-
Data Analysis and Interpretation
| Parameter | Description | Calculation |
| % Inhibition | The percentage by which the compound reduces the inflammatory response compared to the LPS-stimulated control. | [1 - (Sample - Blank) / (Control - Blank)] * 100 |
| IC50 Value | The concentration of the compound that causes 50% inhibition of the inflammatory response. | Determined by non-linear regression analysis of the dose-response curve. |
Example Data Table:
| Compound | NO Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| Analog A | 15.2 | 8.5 | 12.8 | 18.1 |
| Analog B | > 100 | 50.3 | > 100 | > 100 |
| Celecoxib (Control) | N/A | 0.1 | N/A | N/A |
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors. | Ensure proper cell counting and mixing, use calibrated pipettes. |
| No inhibition observed | Compound is inactive, compound precipitated out of solution. | Test a wider concentration range, check the solubility of the compound in the culture medium. |
| Cell death observed at all concentrations | Compound is cytotoxic. | Perform a cell viability assay to determine the non-toxic concentration range. |
Conclusion
The systematic application of the assays detailed in this guide will enable a comprehensive evaluation of the anti-inflammatory potential of novel chloro-substituted benzophenone analogs. By moving from broad primary screening to more specific secondary and mechanistic studies, researchers can efficiently identify promising lead compounds for further development. The provided protocols, coupled with an understanding of the underlying inflammatory pathways, offer a robust framework for advancing the discovery of new anti-inflammatory therapeutics.
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Insights into Bioactive Constituents from Pericarp of Garcinia mangostana: Anti-Inflammatory Effects via NF-κB/MAPK Modulation and M1/M2 Macrophage Polarization. MDPI. Available at: [Link]
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The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC. Available at: [Link]
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Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Publishing. Available at: [Link]
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NF-κB signaling in inflammation. PubMed. Available at: [Link]
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Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. National Center for Biotechnology Information. Available at: [Link]
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Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. PMC. Available at: [Link]
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Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. MDPI. Available at: [Link]
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Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC. Available at: [Link]
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The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]
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Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. Available at: [Link]
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Cytokine release profile in LPS activated RAW 264.7 cells. The data are... ResearchGate. Available at: [Link]
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EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. BioAssay Systems. Available at: [Link]
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(PDF) Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. ResearchGate. Available at: [Link]
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Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. National Library of Medicine. Available at: [Link]
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Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. PMC. Available at: [Link]
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Mitogen-activated Protein Kinases in Inflammation. KoreaMed Synapse. Available at: [Link]
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Protocol Griess Test. Available at: [Link]
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A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. Available at: [Link]
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COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
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NF-κB. Wikipedia. Available at: [Link]
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ELISA measured relative levels of TNF-α (A), IL-6 (B), and IL-1β (C)... ResearchGate. Available at: [Link]
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Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. SciELO. Available at: [Link]
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NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers. Available at: [Link]
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Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. Available at: [Link]
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COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available at: [Link]
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MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. Available at: [Link]
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Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. PMC. Available at: [Link]
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Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Sci-Hub. Available at: [Link]
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Ultra Sensitive Assay for Nitric Oxide Synthase. Oxford Biomedical Research. Available at: [Link]
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Scientists develop molecules that may treat Crohn's disease. Broad Institute. Available at: [Link]
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Application Notes & Protocols: Investigating the Anti-Leukemic Potential of Benzophenone Derivatives using P388 Murine Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Approach to Leukemia Research
The P388 murine leukemia cell line, derived from a lymphoid neoplasm in DBA/2 mice, serves as a robust and highly utilized model in oncological research.[1] These suspension cells are characterized by their rapid proliferation, with a doubling time of approximately 24 hours, and their sensitivity to a wide array of chemotherapeutic agents, making them an excellent tool for initial cytotoxicity screening and mechanistic studies.[1] The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous natural and synthetic compounds exhibiting diverse biological activities, including potent anticancer effects.[2] Certain benzophenone derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase, suggesting their potential as valuable leads in the development of novel anti-leukemic therapies.[3][4][5]
This guide provides a comprehensive experimental framework for researchers to systematically evaluate the in vitro anti-leukemic effects of novel benzophenone derivatives on P388 murine leukemia cells. The protocols herein are designed to be self-validating, with integrated quality control steps and detailed explanations of the scientific rationale behind each procedure.
Experimental Workflow Overview
The following diagram illustrates the sequential workflow for assessing the anticancer properties of benzophenone derivatives against P388 cells.
Caption: A streamlined workflow for the evaluation of benzophenone derivatives.
Part 1: Cell Culture and Compound Preparation
P388 Cell Culture and Maintenance
The proper maintenance of P388 cells is critical for reproducible experimental outcomes. As suspension cells, they require specific handling to ensure their health and logarithmic growth phase during experiments.
Protocol 1: P388 Cell Culture
-
Media Preparation: Prepare complete growth medium consisting of RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Thawing Cryopreserved Cells:
-
Rapidly thaw a cryovial of P388 cells in a 37°C water bath for approximately 1-2 minutes.[6]
-
Aseptically transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.[6]
-
Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-25 culture flask.
-
-
Routine Maintenance:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell density daily using a hemocytometer.
-
Maintain the cell culture in a density range of 1 x 10^5 to 1 x 10^6 cells/mL.
-
Subculture every 2-3 days by splitting the culture to a seeding density of 1 x 10^5 cells/mL.
-
Preparation of Benzophenone Derivatives
The solubility and stability of the test compounds are paramount for accurate dosing.
Protocol 2: Compound Stock Solution Preparation
-
Solvent Selection: Initially, attempt to dissolve the benzophenone derivatives in sterile dimethyl sulfoxide (DMSO).
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of each benzophenone derivative in DMSO.
-
Sterilization and Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Aliquot and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the stock solution in complete growth medium. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Part 2: Primary Cytotoxicity Screening
MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8] This initial screening is crucial for determining the half-maximal inhibitory concentration (IC50) of the benzophenone derivatives.
Protocol 3: MTT Assay
-
Cell Seeding: Seed P388 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.
-
Treatment: After 24 hours of incubation, add 100 µL of medium containing various concentrations of the benzophenone derivatives to the respective wells. Include a vehicle control (DMSO-treated) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound using non-linear regression analysis.
Table 1: Example IC50 Values of Benzophenone Derivatives on P388 Cells
| Compound | IC50 (µM) after 48h |
| Benzophenone-A | 15.2 ± 1.8 |
| Benzophenone-B | 5.7 ± 0.9 |
| Benzophenone-C | 28.1 ± 3.5 |
| Doxorubicin | 0.1 ± 0.02 |
Part 3: Mechanistic Studies
Based on the IC50 values, select the most potent benzophenone derivative(s) for further investigation into the mechanism of cell death.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[9] Propidium iodide (PI) is a fluorescent nucleic acid intercalator that is membrane-impermeant and therefore only enters cells with compromised membrane integrity (late apoptotic and necrotic cells).
Protocol 4: Annexin V/PI Staining
-
Cell Treatment: Seed P388 cells in a 6-well plate at a density of 5 x 10^5 cells/well and treat with the benzophenone derivative at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold 1X PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the samples immediately by flow cytometry.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer agents exert their effects by inducing cell cycle arrest.
Protocol 5: Cell Cycle Analysis
-
Cell Treatment: Treat P388 cells as described in Protocol 4.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[10]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Western Blotting for Key Regulatory Proteins
Western blotting is a technique used to detect and quantify specific proteins in a sample.[11] This allows for the investigation of changes in the expression levels of proteins involved in apoptosis and cell cycle regulation.
Protocol 6: Western Blotting
-
Protein Extraction: Treat P388 cells with the benzophenone derivative, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, PARP, Cyclin B1, p21, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Table 2: Suggested Primary Antibodies for Western Blot Analysis
| Target Protein | Function | Expected Change with Treatment |
| Cleaved Caspase-3 | Executioner caspase in apoptosis | Increase |
| PARP Cleavage | Hallmarks of apoptosis | Increase |
| Cyclin B1 | G2/M phase progression | Decrease |
| p21 | Cell cycle inhibitor | Increase |
| β-actin | Loading control | No change |
Potential Signaling Pathway
The following diagram depicts a hypothetical signaling pathway that could be activated by a benzophenone derivative leading to apoptosis and cell cycle arrest in P388 cells.
Caption: Hypothetical mechanism of benzophenone-induced apoptosis.
Conclusion and Future Directions
This comprehensive guide provides a robust framework for the initial evaluation and mechanistic elucidation of benzophenone derivatives as potential anti-leukemic agents using the P388 cell line. Positive results from these in vitro studies, such as low micromolar IC50 values and clear evidence of apoptosis and/or cell cycle arrest, would warrant further investigation. Subsequent steps could include synergy studies with established chemotherapeutic agents, assessment of effects on multi-drug resistant cell lines, and ultimately, progression to in vivo studies using murine leukemia models to evaluate the therapeutic efficacy and toxicity of promising lead compounds.
References
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P388 Cells - Cytion. (n.d.). Retrieved from [Link]
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Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Advances, 14(28), 20086-20099. Retrieved from [Link]
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Benzophenone-3 promotion of mammary tumorigenesis is diet-dependent. (2021). Oncotarget, 12(22), 2244-2256. Retrieved from [Link]
-
Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. (2022). Current Medicinal Chemistry, 29(25), 4434-4452. Retrieved from [Link]
-
The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (2018). MedChemComm, 9(1), 132-143. Retrieved from [Link]
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The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (2018). MedChemComm, 9(1), 132-143. Retrieved from [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2019). Bio-protocol, 9(19), e3367. Retrieved from [Link]
-
Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved from [Link]
-
P388 leukaemia cells resistant to the anthracycline menogaril lack multidrug resistant phenotype. (1989). British Journal of Cancer, 59(4), 537-541. Retrieved from [Link]
-
DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. Retrieved from [Link]
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Application Notes and Protocols: Investigating the Efficacy of 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone in PC-6 Human Lung Carcinoma Cells
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Benzophenone Derivative in Lung Cancer
The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent anticancer properties.[1][2][3] Our focus here is on a novel, synthetically derived compound, 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone . This molecule belongs to a class of thiomorpholino benzophenones that have demonstrated significant cytotoxic activity against various cancer cell lines, including PC-6 human lung carcinoma cells.[4] The PC-6 cell line, derived from a human lung small cell carcinoma, serves as a relevant in vitro model for studying the efficacy of new therapeutic agents against this aggressive malignancy.[5][6]
These application notes provide a comprehensive guide for researchers to investigate the anticancer effects and elucidate the mechanism of action of this compound in PC-6 cells. We will delve into the rationale behind each experimental protocol, offering insights grounded in established cancer biology principles, and provide detailed, step-by-step methodologies to ensure robust and reproducible results.
Hypothesized Mechanism of Action:
Based on the known activities of related benzophenone compounds, we hypothesize that this compound induces apoptosis in PC-6 cells through the intrinsic pathway. This is likely initiated by drug-induced cellular stress, leading to the activation of the p53 tumor suppressor protein. Activated p53 can transcriptionally upregulate pro-apoptotic Bcl-2 family members (e.g., Bax, Bak) and downregulate anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[7][8] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in the execution of apoptosis via caspase-3.[9][10]
The following protocols are designed to systematically test this hypothesis.
Preliminary Analysis: Assessing Cytotoxicity
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects on the target cancer cells. This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50), which is crucial for designing subsequent mechanistic studies.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][12] Viable cells with active metabolism can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[13] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Culture PC-6 cells in appropriate media (e.g., MEM supplemented with 10% fetal bovine serum) in a 37°C, 5% CO2 incubator.[14]
-
Trypsinize and seed PC-6 cells into a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Expected Outcome:
The percentage of cell viability will be calculated relative to the vehicle control. Plotting the percentage of viability against the compound concentration will allow for the determination of the IC50 value. A dose- and time-dependent decrease in cell viability is expected.
Table 1: Hypothetical IC50 Values for this compound in PC-6 Cells
| Time Point | IC50 (µM) |
| 24 hours | 35.2 |
| 48 hours | 18.5 |
| 72 hours | 9.8 |
Mechanistic Deep Dive: Elucidating the Apoptotic Pathway
Once cytotoxicity is established, the next logical step is to investigate whether the observed cell death is due to apoptosis.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay is a gold standard for detecting apoptosis.[15] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection.[18] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Treatment:
-
Seed PC-6 cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
An increase in the population of Annexin V-positive cells following treatment will confirm the induction of apoptosis.
Diagram 1: Experimental Workflow for Apoptosis Detection
Caption: Workflow for Annexin V/PI apoptosis assay.
Western Blot Analysis of Key Apoptotic Proteins
Principle: Western blotting is a technique used to detect specific proteins in a sample.[19] By probing for key proteins in the hypothesized signaling pathway, we can gain molecular insights into the mechanism of action of the compound.[20]
Protocol:
-
Protein Extraction:
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.[19]
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against:
-
p53: To check for its activation/stabilization.
-
Bcl-2 (anti-apoptotic): To observe for downregulation.
-
Bax (pro-apoptotic): To observe for upregulation.
-
Cleaved Caspase-3: As a marker for the execution phase of apoptosis.[9]
-
PARP: Cleavage of PARP by caspase-3 is another hallmark of apoptosis.
-
β-actin or GAPDH: As a loading control.
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Expected Results:
Treatment with this compound is expected to show:
-
Increased levels of p53.
-
Decreased levels of Bcl-2.
-
Increased levels of Bax.
-
Increased levels of cleaved caspase-3 and cleaved PARP.
Diagram 2: Hypothesized Signaling Pathway
Caption: Proposed apoptotic pathway in PC-6 cells.
Advanced Analysis: Cell Cycle Perturbation
Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle.
Cell Cycle Analysis by Flow Cytometry
Principle: This method quantifies the DNA content of cells at different stages of the cell cycle (G0/G1, S, and G2/M). Propidium iodide stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat PC-6 cells as described previously.
-
Harvest the cells and wash with PBS.
-
-
Fixation and Staining:
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Data Interpretation:
An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) would suggest that the compound interferes with cell cycle progression at that checkpoint. This could be an upstream event leading to the activation of p53 and apoptosis.[22][23]
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for lung cancer. By systematically assessing its cytotoxicity, apoptotic-inducing capabilities, and effects on key signaling proteins and cell cycle progression, researchers can build a comprehensive profile of this promising compound. The causality-driven approach to experimental design ensures that the data generated will be both reliable and mechanistically informative, paving the way for further in-depth studies and potential drug development.
References
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Synthesis and antitumor activity of novel benzophenone derivatives. PubMed. Available at: [Link]
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Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer. PubMed. Available at: [Link]
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Expression of Caspase-3 and c-myc in Non-Small Cell Lung Cancer. PMC - NIH. Available at: [Link]
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p53 in the DNA-Damage-Repair Process. PMC - PubMed Central - NIH. Available at: [Link]
-
PCC0208057 as a small molecule inhibitor of TRPC6 in the treatment of prostate cancer. Frontiers. Available at: [Link]
-
Cellosaurus cell line PC-6 (CVCL_C002). Cellosaurus. Available at: [Link]
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General Protocol for Western Blotting. Bio-Rad. Available at: [Link]
-
Cellosaurus cell line PC-6/SN2-5 (CVCL_S850). Cellosaurus. Available at: [Link]
-
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers. Available at: [Link]
-
Synthesis and antitumor activity of benzophenone compound. ResearchGate. Available at: [Link]
- Methods and related compositions for the treatment of cancer. Google Patents.
-
Caspase-3 knockout attenuates radiation-induced tumor repopulation via impairing the ATM/p53/Cox-2/PGE 2 pathway in non-small cell lung cancer. Aging-US. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. NIH. Available at: [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI. Available at: [Link]
-
Caspase Regulation in Non–Small Cell Lung Cancer and its Potential for Therapeutic Exploitation. AACR Journals. Available at: [Link]
-
Annexin V-FITC/PI Apoptosis Kit. Elabscience. Available at: [Link]
-
Synthesis and bioactivity investigation of benzophenone and its derivatives. SpringerLink. Available at: [Link]
-
Regulation of p53 in response to DNA damage. PubMed. Available at: [Link]
-
Overcoming prostate cancer drug resistance with a novel organosilicon small molecule. Oncotarget. Available at: [Link]
-
Caspase Cascade Activation During Apoptotic Cell Death of Human Lung C. DDDT. Available at: [Link]
-
Anticancer Applications of Gold Complexes: Structure–Activity Review. MDPI. Available at: [Link]
-
Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. Taylor & Francis Online. Available at: [Link]
-
Bcl-2 family overexpression and chemoresistance in acute myeloid leukemia. SciSpace. Available at: [Link]
-
Correlation between interleukin 6 production and tumor proliferation in non-small cell lung cancer. PMC - NIH. Available at: [Link]
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Advances in the Prevention and Treatment of Radiation Skin Injury: Mec. IJN. Available at: [Link]
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Apoptosis Activation in Human Lung Cancer Cell Lines by a Novel Synthetic Peptide Derived from Conus californicus Venom. PubMed Central. Available at: [Link]
-
p53 Pathway. YouTube. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]
-
Bcl-2 Inhibition to Overcome Resistance to Chemo- and Immunotherapy. PMC. Available at: [Link]
-
p53 protein at the hub of cellular DNA damage response pathways through sequence-specific and non-sequence-specific DNA binding. Oxford Academic. Available at: [Link]
-
Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. MDPI. Available at: [Link]
-
Mouse Orthotopic Lung Cancer Model Induced by PC14PE6. Korean Association for Laboratory Animal Science. Available at: [Link]
-
Western Blot Protocol. Creative Biolabs. Available at: [Link]
-
Apoptotic blocks and chemotherapy resistance: strategies to identify Bcl-2 protein signatures. Briefings in Functional Genomics - Oxford Academic. Available at: [Link]
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Application Note: Quantitative Analysis of 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone using HPLC-MS/MS
Abstract
This application note presents a comprehensive guide for the quantitative analysis of 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone, a novel benzophenone derivative with potential applications in pharmaceutical and materials science. The methodology is centered around a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) protocol. We delve into the rationale behind crucial experimental decisions, from sample preparation and chromatographic separation to the optimization of mass spectrometer parameters. This document provides not only a step-by-step protocol but also a foundational understanding of the molecule's behavior under electrospray ionization, including a proposed fragmentation pathway. The validation of this analytical method is framed within the context of International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals who require a precise and accurate method for the quantification of this specific compound in various matrices.
Introduction
Benzophenone and its derivatives are a class of compounds with significant industrial and pharmaceutical relevance, often utilized as photoinitiators and intermediates in organic synthesis.[4][5] The introduction of halogen and thiomorpholine moieties, as in the case of this compound, can significantly alter the molecule's physicochemical properties and biological activity, necessitating the development of specific and sensitive analytical methods for its characterization and quantification. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool for such analyses, offering high selectivity and sensitivity even in complex sample matrices.[6][7]
This application note provides a detailed workflow for the analysis of this compound. We will explore the critical aspects of method development, including the selection of an appropriate chromatographic column and mobile phase to achieve optimal separation, and the fine-tuning of mass spectrometer settings to ensure maximum sensitivity and specificity. The principles of method validation, as outlined by the ICH, are also discussed to provide a framework for ensuring the developed method is fit for its intended purpose.[1][2][3][8]
Physicochemical Properties of the Analyte
Based on a structurally similar compound, 3-Chloro-5-fluoro-3'-thiomorpholinomethylbenzophenone, with a molecular formula of C18H17ClFNOS, the molecular weight is approximately 349.9 g/mol .[9] For our target analyte, this compound, the molecular formula is C18H17ClF₂NOS, with a calculated monoisotopic mass of approximately 367.06 g/mol . This information is critical for setting up the mass spectrometer.
Experimental Workflow
The overall analytical workflow is designed to ensure accuracy, precision, and robustness. It encompasses sample preparation, chromatographic separation, and mass spectrometric detection and quantification.
Caption: A schematic of the complete analytical workflow.
Sample Preparation
Proper sample preparation is crucial for obtaining reliable and reproducible results by removing potential interferences and ensuring the analyte is in a suitable solvent for injection.[10][11][12][13]
Protocol 1: Preparation of Stock and Working Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to ensure the accuracy of the calibration curve.
Protocol 2: Sample Preparation from a Biological Matrix (e.g., Plasma)
-
Thaw: Thaw plasma samples at room temperature.
-
Spike (for calibration curve in matrix): Spike blank plasma with the working standard solutions to create a matrix-matched calibration curve.
-
Protein Precipitation: To 100 µL of plasma sample (or spiked standard), add 300 µL of cold acetonitrile containing an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the samples).
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer and Evaporate: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Filter: Filter through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC-MS/MS Method Development
The development of a robust HPLC-MS/MS method is central to the successful quantification of the target analyte.[7][14][15][16][17]
Chromatographic Separation
Given the hydrophobic nature of the benzophenone backbone, a reversed-phase HPLC method is the logical choice. A C18 column is a good starting point due to its versatility.
Mass Spectrometric Detection
The presence of a basic nitrogen in the thiomorpholine ring makes the molecule readily protonated, favoring positive mode Electrospray Ionization (ESI). Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode will be employed for its high selectivity and sensitivity.[4][18]
| Parameter | Optimized Setting | Rationale |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention for hydrophobic compounds and high resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for ESI and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for efficient elution. |
| Gradient | 5% B to 95% B over 5 min | Allows for the elution of a wide range of compounds and efficient column cleaning. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |
| Injection Volume | 5 µL | A small volume minimizes potential matrix effects. |
| Ionization Mode | ESI Positive | The basic nitrogen on the thiomorpholine group is readily protonated.[19][20] |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and maximum ion generation. |
| Source Temp. | 150 °C | Prevents thermal degradation of the analyte. |
| Desolvation Temp. | 400 °C | Ensures efficient solvent evaporation. |
| Gas Flow | 800 L/hr | Aids in desolvation. |
Table 1: Optimized HPLC-MS/MS Parameters
Fragmentation Analysis
Understanding the fragmentation pattern of the parent ion is essential for selecting the appropriate MRM transitions.[21][22][23][24] For this compound, the protonated molecule [M+H]⁺ is expected to be the precursor ion. Collision-induced dissociation (CID) will likely lead to fragmentation at the weakest bonds.
Proposed Fragmentation Pathway
The most probable fragmentation will occur at the benzylic C-N bond, leading to the formation of a stable thiomorpholinomethyl cation and a neutral benzophenone fragment, or a stable benzoyl cation.
Caption: Proposed fragmentation of the protonated molecule.
Based on this predicted fragmentation, the following MRM transitions would be monitored:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 368.1 | 116.1 | 25 |
| This compound | 368.1 | 159.0 | 20 |
Table 2: Proposed MRM Transitions
Note: The exact m/z values and collision energies need to be empirically optimized during method development.
Method Validation Protocol
To ensure that the analytical method is suitable for its intended purpose, a validation study should be conducted following ICH guidelines.[1][2][3][8][25] The following parameters should be assessed:
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples and comparing them to spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve with at least five non-zero standards should be prepared, and the correlation coefficient (r²) should be >0.99.
-
Accuracy: The closeness of the test results to the true value. This is determined by analyzing QC samples at three different concentrations and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is expressed as the relative standard deviation (%RSD) for intra-day and inter-day analyses of QC samples.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the mass spectrometry analysis of this compound. By combining a systematic approach to sample preparation, a well-optimized HPLC-MS/MS method, and a thorough validation protocol based on ICH guidelines, researchers can achieve reliable and accurate quantification of this novel compound. The detailed protocols and the rationale behind the experimental choices are intended to empower scientists in their analytical endeavors, ensuring data of the highest quality and integrity.
References
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Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10. [Link]
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Shan, L., Wu, Y., Yuan, L., & Li, Y. (2017). Rapid Screening of Chemical Constituents in Rhizoma Anemarrhenae by UPLC-Q-TOF/MS Combined with Data Postprocessing Techniques. Molecules, 22(9), 1487. [Link]
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Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
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eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
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Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
Li, L., Feng, R., Feng, X., Chen, Y., Liu, X., Sun, W., & Zhang, L. (2020). The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic study. RSC Advances, 10(18), 10683–10689. [Link]
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ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-5-fluoro-3'-thiomorpholinomethylbenzophenone. Retrieved from [Link]
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Vidal, L., Canals, A., & Pastor, A. (2018). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 10(4), 438-446. [Link]
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Lee, K. M., Han, S. M., Lee, S., Jeong, T. Y., Kim, H. J., Min, H., ... & Lee, J. (2023). Influence of mobile phase composition on the analytical sensitivity of LC-ESI-MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols. Environmental Research, 221, 115305. [Link]
-
ResearchGate. (n.d.). MS parameters for the detection of benzophenone derivatives (MRM transitions, collision energy). Retrieved from [Link]
-
eDiss. (n.d.). Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
ResolveMass Laboratories. (2023). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Negative Paper Spray Ionization Mass Spectrometry for the Determination of Endocrine-Disrupting Chemicals with Application to Paraben Analysis in Cosmetics. Retrieved from [Link]
-
Labmate Online. (2024). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzophenone. Retrieved from [Link]
-
AMS Bio. (2023). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Retrieved from [Link]
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PubChem. (n.d.). 4'-Chloroflavone. Retrieved from [Link]
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Spectroscopy Online. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Retrieved from [Link]
-
YouTube. (2021). ESI-MS | Electron Spray Ionization Technique | Mass spectroscopy. Retrieved from [Link]
-
YouTube. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
Harvard University. (n.d.). Sample Preparation | Harvard Center for Mass Spectrometry. Retrieved from [Link]
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Lab Manager. (2023). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Retrieved from [Link]
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YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]
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ResearchGate. (n.d.). Fragmentation pattern of thiophenol from aglycon under pyrolysis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]
-
Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Chloro-5-fluoro-2-hydroxybenzophenone. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone
Welcome to the dedicated technical support center for the synthesis of 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this target molecule. The synthesis, which proceeds via a Mannich-type reaction, is a critical step in various research and development pipelines. This document consolidates field-proven insights and foundational chemical principles to address common challenges encountered during this procedure.
Overview of the Synthesis Pathway
The creation of this compound is an example of an aminomethylation, specifically a Mannich reaction.[1][2][3][4] This three-component reaction involves the condensation of an active hydrogen compound (4-Chloro-2-fluorobenzophenone), a non-enolizable aldehyde (typically formaldehyde), and a secondary amine (thiomorpholine).[5][6]
The core mechanism involves two key stages:
-
Formation of the Eschenmoser-type salt precursor: Thiomorpholine reacts with formaldehyde to generate an electrophilic iminium ion.[1][2][7]
-
Nucleophilic Attack: The benzophenone, under appropriate conditions, acts as a nucleophile and attacks the iminium ion, leading to the formation of the desired β-amino-carbonyl compound, also known as a Mannich base.[1][2][7]
Reaction Scheme Diagram
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Technical Support Center: Stabilizing 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone in Solution
Welcome to the technical support center for 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols necessary to prevent degradation and ensure the integrity of your experiments.
Introduction: Understanding the Molecule's Vulnerabilities
This compound is a complex molecule with several functional groups that can be susceptible to degradation under common laboratory conditions. The primary points of vulnerability are the benzophenone core, which is known to be photosensitive, and the thiomorpholine ring, where the sulfur atom is prone to oxidation. This guide will walk you through the potential degradation pathways and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with this compound in solution.
Q1: I'm observing a loss of my compound in solution over a short period, even when stored in the dark. What could be the cause?
A1: While photodegradation is a primary concern for benzophenones, other factors can contribute to degradation in the absence of light. The most likely culprits are:
-
Oxidation: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, which can occur in the presence of dissolved oxygen in your solvent. This can lead to the formation of the corresponding sulfoxide.
-
Solvent Reactivity: The choice of solvent can significantly impact the stability of your compound. Protic solvents, especially those that can form hydrogen bonds, may interact with the carbonyl group of the benzophenone and the nitrogen of the thiomorpholine ring, potentially facilitating degradation pathways. Halogenated solvents might also interact with the benzophenone moiety.
-
pH Extremes: Although benzophenones are generally more susceptible to photodegradation, strong acidic or basic conditions can promote hydrolysis.
Troubleshooting Steps:
-
Solvent Selection: If possible, consider using a less reactive, aprotic solvent.
-
Degas Solvents: To minimize oxidation, degas your solvents by sparging with an inert gas like nitrogen or argon before preparing your solution.
-
pH Control: Ensure the pH of your solution is neutral. If working with aqueous solutions, use a suitable buffer system.
-
Inert Atmosphere: For long-term storage, consider blanketing the headspace of your container with an inert gas.
Q2: My solution of this compound is turning yellow and showing new peaks in the HPLC analysis after exposure to ambient light. What is happening?
A2: This is a classic sign of photodegradation. Benzophenones are well-known to absorb UV light, which can lead to a variety of degradation products. The energy from the light can excite the benzophenone molecule, leading to reactions such as:
-
Hydroxylation: Addition of hydroxyl groups to the aromatic rings.
-
Carboxylation and Ring Cleavage: More extensive degradation can lead to the opening of the aromatic rings.
The yellowing of the solution is likely due to the formation of these chromophoric degradation products.
Troubleshooting Steps:
-
Light Protection: Always handle and store solutions of this compound in amber vials or wrap containers with aluminum foil to protect them from light.
-
Minimize Exposure: During experiments, minimize the exposure of your samples to ambient and UV light.
-
Photostability Testing: If your application requires exposure to light, it is crucial to perform a photostability study to understand the degradation kinetics.
Q3: I need to heat my solution for my experiment. What is the thermal stability of this compound?
Troubleshooting Steps:
-
Lower Temperatures: Whenever possible, conduct your experiments at the lowest feasible temperature.
-
Shorter Durations: Minimize the time your solution is exposed to elevated temperatures.
-
Thermal Stress Testing: If heating is unavoidable, perform a controlled thermal stress test to determine the degradation profile at your desired temperature.
Experimental Protocols
To proactively address stability issues, we recommend performing forced degradation studies. These studies intentionally stress your compound to identify potential degradation products and pathways, which is a critical step in developing stable formulations and robust analytical methods.
Protocol 1: Forced Degradation Study
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
UV lamp (e.g., 254 nm and 365 nm)
-
Heating block or oven
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or MS)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at room temperature and 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to UV light at 254 nm and 365 nm at room temperature.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.
-
Analysis: Analyze all samples by HPLC to determine the percentage of the parent compound remaining and to observe the formation of degradation products. An LC-MS method is highly recommended for the identification of degradation products.
Data Interpretation
The results of the forced degradation study will provide a comprehensive stability profile of your compound.
| Stress Condition | Expected Degradation of Parent Compound | Potential Degradation Products |
| Acid Hydrolysis | Moderate | Hydrolysis of the benzophenone or thiomorpholine moieties |
| Base Hydrolysis | Moderate to High | Hydrolysis products |
| Oxidation | High | Sulfoxide, hydroxylated benzophenones |
| Thermal | Low to Moderate | Various degradation products |
| Photodegradation | Very High | Hydroxylated benzophenones, ring-opened products |
Visualization of Potential Degradation Pathways
The following diagrams illustrate the likely points of degradation on the this compound molecule.
Caption: Simplified potential degradation pathways.
Summary and Recommendations
To ensure the stability of this compound in solution, the following precautions are paramount:
-
Protect from Light: Use amber glassware or foil wrapping for all solutions containing this compound.
-
Control the Environment: Use degassed, aprotic solvents where possible and maintain a neutral pH.
-
Avoid Excessive Heat: Store solutions at recommended temperatures and minimize exposure to high temperatures during experiments.
-
Perform Stability Studies: Conduct forced degradation studies to understand the specific vulnerabilities of the compound in your experimental matrix.
By understanding the inherent chemical properties of this compound and implementing these preventative measures, you can significantly improve the reliability and reproducibility of your research.
References
-
Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. [Link]
-
Wang, L., et al. (2018). Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process. Molecules, 23(9), 2327. [Link]
-
Kermani, M., et al. (2019). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. Molecules, 24(19), 3529. [Link]
- Pouleau, C., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the
Technical Support Center: Navigating Off-Target Effects of Thiomorpholinomethyl Benzophenones
Introduction:
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiomorpholinomethyl benzophenones. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate potential off-target effects of this promising class of compounds. Our approach is rooted in providing not just protocols, but the scientific rationale behind them, ensuring you can make informed decisions in your experiments.
The thiomorpholinomethyl benzophenone scaffold holds significant therapeutic potential. However, its structural features—the benzophenone core, the thiomorpholine group, and the reactive methyl linker—can also lead to unintended biological interactions. This guide will equip you to de-risk your research and build a robust data package for your compounds.
Part 1: Troubleshooting Guide - A Proactive Approach to Off-Target Effects
This section is structured in a question-and-answer format to directly address common challenges and observations during experimentation.
My compound shows activity in a cell-based assay, but I'm unsure if it's hitting my intended target. How can I confirm on-target engagement?
This is a critical first step in validating your compound. A phenotypic effect in a cell-based assay is a great starting point, but it's essential to demonstrate that this effect is mediated by your intended target.
Recommended Strategy: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a cellular context.[1][2] The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.[2]
Experimental Workflow:
Caption: CETSA workflow for target engagement validation.
Step-by-Step Protocol for CETSA:
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat cells with your thiomorpholinomethyl benzophenone compound at various concentrations for a predetermined time. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Heating:
-
Separation and Analysis:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[3]
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of your target protein remaining in the soluble fraction by Western Blot or other quantitative protein detection methods.
-
-
Data Interpretation:
-
Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples.
-
A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.
-
I'm observing unexpected phenotypes or toxicity that don't align with the known function of my target. What could be the cause?
This is a classic sign of off-target effects. The promiscuity of kinase inhibitors is a well-documented challenge.[4] Given that many thiomorpholinomethyl benzophenones are designed as kinase inhibitors, broad kinome screening is a crucial step.
Recommended Strategy: Kinome Profiling
Kinome profiling services allow you to screen your compound against a large panel of kinases to identify unintended targets.[5][6][7] This provides a comprehensive overview of your compound's selectivity.[7]
Data Presentation: Kinase Selectivity Profile
| Kinase | % Inhibition at 1 µM | IC50 (nM) |
| On-Target Kinase | 95% | 50 |
| Off-Target Kinase A | 78% | 250 |
| Off-Target Kinase B | 55% | 800 |
| Off-Target Kinase C | 12% | >10,000 |
Step-by-Step Guide to Kinome Profiling:
-
Select a Kinase Profiling Service: Several commercial vendors offer kinase screening panels of varying sizes. Choose a panel that is most relevant to your research area.
-
Compound Submission: Provide your compound at the required concentration and purity.
-
Data Analysis: The service will provide data on the inhibitory activity of your compound against the kinase panel, typically as percent inhibition at a fixed concentration or as IC50 values.
-
Interpretation and Next Steps:
-
Identify any off-target kinases that are inhibited with a potency close to your on-target kinase.
-
Cross-reference these off-target hits with the known biology of your cellular system to see if they could explain the unexpected phenotypes.
-
Consider structure-activity relationship (SAR) studies to design more selective compounds.
-
My compound's activity is highly dependent on light exposure during the experiment. What is happening?
The benzophenone moiety in your compound is a known photosensitizer.[8] Upon exposure to UV or even ambient light, it can generate reactive oxygen species (ROS), leading to phototoxicity and confounding experimental results.[8]
Recommended Strategy: Assess Phototoxicity
It is crucial to determine if your compound exhibits phototoxicity and to control for it in your experiments.
Experimental Workflow:
Caption: Workflow to assess compound phototoxicity.
Step-by-Step Protocol for Phototoxicity Assay:
-
Cell Plating: Plate your cells in two identical 96-well plates.
-
Compound Treatment: Treat the cells with a dilution series of your compound.
-
Light Exposure:
-
Expose one plate to a controlled dose of UV or broad-spectrum light.
-
Keep the duplicate plate in the dark.
-
-
Incubation: Incubate both plates for a period of time (e.g., 24-48 hours).
-
Viability Assessment: Measure cell viability in both plates using a standard assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Compare the dose-response curves for viability between the light-exposed and dark-kept plates. A significant decrease in viability in the light-exposed plate indicates phototoxicity.
Mitigation Strategies:
-
Perform all experiments under subdued or red light.
-
Consider synthesizing derivatives that modify the benzophenone core to reduce its photosensitizing potential.[9][10]
I suspect my compound might be acting as a covalent inhibitor. How can I confirm this and identify potential covalent off-targets?
The "thiomorpholinomethyl" group can potentially act as a reactive handle, leading to covalent modification of proteins. Covalent inhibitors can have increased potency and duration of action, but also a higher risk of off-target effects due to irreversible binding.[11][12][13]
Recommended Strategy: Competitive Activity-Based Protein Profiling (ABPP)
ABPP uses chemical probes that react with specific amino acid residues (e.g., cysteine) in the proteome. By competing your compound against a probe, you can identify its covalent targets.
Step-by-Step Guide to Competitive ABPP:
-
Treat Lysate: Incubate a cell lysate with your compound at various concentrations.
-
Add Probe: Add a broad-spectrum covalent probe (e.g., iodoacetamide-alkyne for cysteine) to the lysate.
-
Click Chemistry: Ligate a reporter tag (e.g., biotin, fluorescent dye) to the probe-labeled proteins.
-
Analysis:
-
Gel-based: Separate proteins by SDS-PAGE and visualize labeled proteins. A decrease in band intensity in the presence of your compound indicates a covalent target.
-
Mass Spectrometry-based: Use biotin enrichment and mass spectrometry to identify and quantify the labeled proteins.
-
Interpretation:
-
This method will provide a list of potential covalent targets of your compound across the proteome.
-
You can then validate these hits using orthogonal assays like CETSA.
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What are the most likely off-targets for a thiomorpholinomethyl benzophenone?
-
A1: Based on the scaffold, likely off-targets include:
-
Kinases: Due to the common use of similar scaffolds as kinase inhibitors.
-
Proteins with reactive cysteines: The thiomorpholinomethyl group may act as a Michael acceptor or other reactive electrophile.
-
Proteins sensitive to ROS: The benzophenone moiety can induce phototoxicity.
-
-
-
Q2: How can I improve the selectivity of my compound?
-
A2: A combination of computational modeling and medicinal chemistry can be employed. Consider modifications to the thiomorpholine or benzophenone rings to disrupt binding to off-targets while maintaining affinity for your primary target.
-
-
Q3: Are there "cleaner" alternatives to the benzophenone core?
-
A3: If phototoxicity is a major issue, you could explore replacing the benzophenone with other scaffolds that have similar structural properties but lower photosensitizing potential. This would require significant medicinal chemistry effort.
-
-
Q4: My compound appears to be a covalent inhibitor. Is this a problem?
-
Q5: What is the difference between target engagement and functional activity?
-
A5: Target engagement (measured by CETSA, for example) confirms that your compound physically binds to its intended target in a cell. Functional activity (measured in a cell-based assay) demonstrates that this binding leads to a biological response. It's crucial to establish a clear link between the two.
-
References
-
Recent advances in the development of covalent inhibitors. PMC - NIH. Available at: [Link]
-
Kinome Profiling Service. MtoZ Biolabs. Available at: [Link]
-
Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. bioRxiv. Available at: [Link]
-
Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study. PubMed. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Amended Safety Assessment of Benzophenones as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link]
-
Target Validation Using PROTACs: Applying the Four Pillars Framework. PubMed. Available at: [Link]
-
Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. Available at: [Link]
-
Kinase Activity Profiling Services. Pamgene. Available at: [Link]
-
Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. MDPI. Available at: [Link]
-
Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. Available at: [Link]
-
Key advances in the development of reversible covalent inhibitors. Taylor & Francis Online. Available at: [Link]
-
Recent advances in methods to assess the activity of the kinome. PMC - PubMed Central. Available at: [Link]
-
Validating Targets For Targeted Protein Degradation Using dTAG A Comprehensive Workflow Solution. Bioprocess Online. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents. PubMed. Available at: [Link]
-
A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. PubMed Central. Available at: [Link]
-
The rise of covalent inhibitors in strategic therapeutic design. CAS.org. Available at: [Link]
-
Kinase Screening & Profiling Service. Drug Discovery Support. Available at: [Link]
-
Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts (RSC Publishing). Available at: [Link]
-
Kinase assays. BMG LABTECH. Available at: [Link]
-
Cellular thermal shift assay (CETSA). Bio-protocol. Available at: [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. Available at: [Link]
-
Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals. Available at: [Link]
-
Solutions for Targeted Protein Degradation Drug Discovery. Eurofins Discovery. Available at: [Link]
-
Minimizing the off-target reactivity of covalent kinase inhibitors by... ResearchGate. Available at: [Link]
-
Synthesis and bioactivity investigation of benzophenone and its derivatives. PMC. Available at: [Link]
-
Amended Safety Assessment of Benzophenones as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link]
-
Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. Available at: [Link]
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]
-
Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. Available at: [Link]
-
What are the Key Steps in Validating Targeted Protein Degraders?. YouTube. Available at: [Link]
-
PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation. eLife. Available at: [Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. tandfonline.com [tandfonline.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Kinase Activity Profiling Services - Pamgene [pamgene.com]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 14. pubs.acs.org [pubs.acs.org]
"purification methods for crude 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone"
Answering the user's request.## Technical Support Center: Purification of 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone
Welcome to the technical support resource for the purification of this compound (CAS No. 898782-23-5)[1]. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the purification of this pharmaceutical intermediate, blending established chemical principles with practical, field-tested advice.
Introduction to the Molecule and Purification Strategy
This compound is a moderately complex organic molecule featuring several key functionalities: a benzophenone core, halogen substituents (Cl, F), and a basic thiomorpholine moiety. These features dictate its solubility, polarity, and potential interactions with chromatographic media, making purification a nuanced task. The crude product, likely from a multi-step synthesis, may contain unreacted starting materials, reagents, and reaction by-products.
A successful purification strategy hinges on understanding the likely impurity profile and selecting a method that offers the best balance of selectivity, yield, and scalability. The primary methods at your disposal are recrystallization, flash column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude sample?
A: The impurity profile is highly dependent on the synthetic route. However, for benzophenone derivatives synthesized via Friedel-Crafts acylation or similar pathways, common impurities include[2]:
-
Unreacted Starting Materials: Such as the parent benzoyl chloride or the substituted benzene ring.
-
By-products: Isomers formed from acylation at different positions on the aromatic ring (e.g., ortho- or meta- isomers instead of the desired para-substitution)[3].
-
Reagents: Residual catalysts (e.g., aluminum chloride) or coupling agents[2].
-
Degradation Products: Compounds resulting from side reactions or instability during workup.
-
Residual Solvents: Solvents used in the reaction or extraction steps[4].
Q2: How do I choose between recrystallization and column chromatography as a primary purification method?
A: The choice depends on the purity of your crude material and the nature of the impurities.
-
Recrystallization is ideal when your crude product is of relatively high purity (>85-90%) and the impurities have significantly different solubility profiles from the desired compound. It is often faster, less solvent-intensive, and more scalable than chromatography.
-
Flash Column Chromatography is the method of choice for complex mixtures with multiple components or when impurities have similar properties to the product. It offers superior separation power for closely related compounds[5].
Below is a decision-making workflow to guide your choice.
Caption: Initial Purification Method Selection Workflow.
Q3: What analytical techniques are essential for monitoring purity?
A: A combination of methods provides the most comprehensive assessment:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, real-time reaction monitoring and selecting solvent systems for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment of pharmaceutical compounds[6]. A reversed-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid or TFA) is a common starting point[7].
-
Mass Spectrometry (MS): Often coupled with LC (LC-MS), it confirms the molecular weight of your target compound and helps identify impurities[8].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can reveal the presence of impurities if they are at a sufficient concentration (>1-2%).
Troubleshooting Guide: Common Purification Issues
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Recrystallization Issues
Q: My compound has "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of the supersaturated solution above its melting point or as a liquid phase, often due to being cooled too quickly or the solvent being too good for the compound.
-
Causality: The compound has a low melting point relative to the boiling point of the solvent, or the solution is too concentrated.
-
Troubleshooting Steps:
-
Re-heat the solution until the oil fully redissolves.
-
Add more of the primary solvent to make the solution more dilute.
-
If using a solvent/anti-solvent system, add more of the primary (good) solvent.
-
Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm bath that cools to room temperature overnight.
-
Scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.
-
Add a seed crystal from a previous successful batch if available.
-
Caption: Workflow for Troubleshooting Oiling Out.
Q: My product purity did not improve significantly after recrystallization. What's next?
A: This indicates that the chosen solvent system does not effectively differentiate between your product and the persistent impurity.
-
Causality: The impurity has a solubility profile very similar to that of your product in the selected solvent.
-
Troubleshooting Steps:
-
Re-evaluate Solvent Choice: Perform a systematic solvent screen. The ideal solvent should dissolve the compound poorly at room temperature but well when hot, while impurities should be either very soluble or nearly insoluble at all temperatures.
-
Consider a Two-Solvent System: Use a pair of miscible solvents where your compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent"). Common pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane[9].
-
Perform a Charcoal Treatment: If the impurity is a colored, non-polar substance, adding activated charcoal to the hot solution can help adsorb it. Use sparingly (1-2% by weight) and filter the hot solution through Celite to remove the charcoal before cooling.
-
Switch to Chromatography: If recrystallization fails after 2-3 attempts with different solvent systems, the impurity is likely too similar to the product, and chromatography is necessary.
-
Flash Column Chromatography Issues
Q: How do I select an appropriate mobile phase (solvent system)?
A: The goal is to find a solvent system that provides a retention factor (Rf) of 0.25-0.35 for your target compound on a TLC plate. This Rf value typically ensures good separation without excessively long elution times.
-
Causality: The Rf is a measure of how far a compound travels up the stationary phase relative to the solvent front. An optimal Rf places your compound in a "sweet spot" for separation from both more polar and less polar impurities.
-
Protocol: Mobile Phase Screening
-
Prepare stock solutions of your crude material.
-
Spot the crude material on several TLC plates.
-
Develop each plate in a different solvent system. Start with common mixtures like Hexane/Ethyl Acetate and Dichloromethane/Methanol.
-
Based on the structure of your target molecule (moderately polar), a good starting point would be a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate.
-
Adjust the solvent ratio to achieve the target Rf. If the spot is at the baseline (Rf=0), increase the polarity (more ethyl acetate). If the spot is at the solvent front (Rf=1), decrease the polarity (more hexane)[5].
-
The basic thiomorpholine group might cause streaking. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can resolve this by neutralizing acidic sites on the silica gel.
-
Q: My compound is streaking or "tailing" on the column. Why is this happening?
A: Tailing is often caused by interactions between the analyte and the stationary phase or by overloading the column.
-
Causality: The basic nitrogen on the thiomorpholine ring can interact strongly with acidic silanol groups on the surface of the silica gel, leading to a non-ideal elution profile. Applying too much crude material to the column can also saturate the stationary phase, causing band broadening and tailing[10].
-
Troubleshooting Steps:
-
Add a Modifier: As mentioned above, add 0.1-1% triethylamine or ammonia in methanol to your mobile phase to suppress the interaction with silica gel.
-
Reduce Sample Load: Ensure you are not overloading the column. A general rule is to load 1-5% of the silica gel mass (e.g., 1-5 g of crude material for a 100 g column).
-
Change Stationary Phase: If tailing persists, consider using a different stationary phase, such as alumina (basic or neutral) or a reversed-phase C18 silica gel.
-
Check Compound Stability: The compound might be degrading on the silica gel. If so, work quickly, keep the column cool, and consider a less acidic stationary phase.
-
Experimental Protocols
Protocol 1: General Purpose Flash Column Chromatography
This protocol assumes a moderately polar compound and standard silica gel.
-
Select Mobile Phase: Following the TLC screening protocol, identify a solvent system (e.g., 70:30 Hexane:Ethyl Acetate + 0.5% Triethylamine) that gives an Rf of ~0.3 for the target compound.
-
Pack the Column: Wet-pack the column with the selected mobile phase. Ensure there are no air bubbles or cracks in the silica bed.
-
Prepare and Load Sample: Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material (dissolved in a volatile solvent like DCM) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column: Begin elution with the selected mobile phase. Apply gentle air pressure to achieve a steady flow rate.
-
Collect Fractions: Collect fractions in test tubes or vials. Monitor the elution process by TLC, spotting every few fractions to track the separation of your product from impurities.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization Solvent Screening
-
Prepare Samples: Place a small amount (10-20 mg) of your crude material into several small test tubes.
-
Test Solvents: Add a common solvent (see table below) dropwise to each tube at room temperature until the solid just dissolves. A good candidate will require a significant amount of solvent at room temperature.
-
Heat and Cool: For solvents that do not dissolve the solid at room temperature, heat the mixture gently in a water bath until the solid dissolves. Then, allow it to cool to room temperature and subsequently in an ice bath.
-
Observe: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and forms abundant crystals upon cooling[9][11].
| Solvent Class | Example Solvents | Polarity | Comments |
| Non-Polar | Hexane, Heptane | Low | Good for precipitating polar compounds. |
| Moderately Polar | Ethyl Acetate, Acetone | Medium | Often good primary solvents for benzophenones. |
| Polar Aprotic | Acetonitrile, THF | Medium-High | Good solubility for many organics. |
| Polar Protic | Ethanol, Methanol, Isopropanol | High | Excellent general-purpose recrystallization solvents. |
Table 1: Common Solvents for Recrystallization Screening.
References
Sources
- 1. 898782-23-5|this compound|BLDpharm [bldpharm.com]
- 2. Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone [quickcompany.in]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 5. Purification [chem.rochester.edu]
- 6. mastelf.com [mastelf.com]
- 7. From Crude to Powder – secrets of science [shimadzu-webapp.eu]
- 8. sepscience.com [sepscience.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Overcoming Resistance in Cancer Cell Lines to Benzophenone Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzophenone analogs in oncology. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions you may encounter during your in vitro experiments. Our goal is to empower you with the knowledge to anticipate, identify, and overcome resistance to this promising class of anti-cancer compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the development and mechanisms of resistance to benzophenone analogs.
Q1: My cancer cell line is showing a gradual decrease in sensitivity to my benzophenone analog over several passages. What are the likely underlying resistance mechanisms?
A1: Acquired resistance to anti-cancer compounds, including benzophenone analogs, is a multifaceted issue. While specific mechanisms for this class of molecules are still under investigation, based on established principles of drug resistance, the likely culprits include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of multidrug resistance (MDR).[1] These membrane proteins act as pumps, actively removing the benzophenone analog from the cell, thereby reducing its intracellular concentration and limiting its efficacy. Key transporters to investigate include P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP).
-
Alterations in the Drug Target: Benzophenone derivatives have been shown to exert their anti-cancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[2][3][4] Resistance can emerge from mutations in the molecular target of your specific analog, which may alter the binding affinity of the compound.
-
Evasion of Apoptosis: Cancer cells can develop resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulating pro-apoptotic proteins.[5] This allows them to bypass the programmed cell death signals initiated by the benzophenone analog.
-
Changes in Drug Metabolism: Cells may acquire the ability to metabolize the benzophenone analog into an inactive form more efficiently.
Q2: How can I experimentally confirm if my resistant cell line is overexpressing ABC transporters?
A2: Several methods can be employed to determine the involvement of ABC transporters in the observed resistance:
-
Western Blotting: This is a straightforward method to quantify the protein levels of specific ABC transporters (e.g., P-gp, MRP1, BCRP) in your resistant cell line compared to the parental, sensitive cell line.
-
Immunofluorescence: This technique allows for the visualization of the localization and expression levels of ABC transporters on the cell membrane.
-
Functional Assays (Efflux Assays): You can use fluorescent substrates of ABC transporters, such as Calcein-AM or Rhodamine 123, to measure the pump's activity. A lower accumulation of the fluorescent dye in resistant cells compared to parental cells suggests increased efflux activity. This can be quantified using flow cytometry or a fluorescence plate reader.
Q3: What are the first steps I should take to troubleshoot a cytotoxicity assay (e.g., MTT, XTT) where I'm seeing inconsistent IC50 values for my benzophenone analog?
A3: Inconsistent IC50 values in cytotoxicity assays can be frustrating. Here’s a checklist of initial troubleshooting steps:
-
Compound Solubility and Stability: Benzophenone analogs can be hydrophobic. Ensure your compound is fully dissolved in the initial solvent (e.g., DMSO) and that it doesn't precipitate when diluted in the culture medium.[6] Visually inspect the wells for any signs of precipitation. Also, consider the stability of your compound in the culture medium over the course of the experiment.[7][8]
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Both too high and too low cell numbers can affect the metabolic activity and, consequently, the assay readout.
-
Assay Interference: Some compounds can directly react with the assay reagents (e.g., MTT), leading to false-positive or false-negative results.[9] Run a control plate without cells to check for any direct interaction between your benzophenone analog and the assay reagents.
-
Cell Line Integrity: Confirm the identity of your cell line through short tandem repeat (STR) profiling and regularly test for mycoplasma contamination.
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific experimental challenges.
Problem 1: Unexpectedly High IC50 Value or Complete Lack of Efficacy of a Benzophenone Analog
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Compound Solubility | 1. Solvent Optimization: While DMSO is common, test other solvents like ethanol or DMF for better initial solubility. 2. Sonication: Briefly sonicate the stock solution to aid dissolution. 3. Warming: Gently warm the stock solution (e.g., to 37°C) to help dissolve the compound.[6] 4. Serum Concentration: Test the effect of different serum concentrations in your culture medium, as serum proteins can sometimes help to keep hydrophobic compounds in solution. |
| Compound Instability | 1. Fresh Preparations: Always prepare fresh dilutions of your benzophenone analog from a frozen stock for each experiment.[7] 2. Light Sensitivity: Some benzophenone derivatives can be light-sensitive. Protect your solutions from light during preparation and incubation. 3. Stability in Media: To assess stability, incubate the compound in your complete culture medium for the duration of your experiment (e.g., 48-72 hours) and then analyze its integrity using HPLC. |
| Incorrect Assay Wavelength or Reagent Issues | 1. Confirm Wavelengths: Double-check the recommended absorbance wavelengths for your specific cytotoxicity assay (e.g., formazan product in MTT assay). 2. Reagent Quality: Ensure your assay reagents are not expired and have been stored correctly. |
| Intrinsic Cell Line Resistance | 1. Literature Review: Check if the cell line you are using is known to have high expression of ABC transporters or other resistance mechanisms. 2. Alternative Cell Lines: Test your compound on a panel of different cancer cell lines to identify more sensitive models. |
Problem 2: Difficulty in Generating a Benzophenone Analog-Resistant Cell Line
Challenge: Your parental cell line is highly sensitive, and you are struggling to establish a stable resistant population through continuous exposure.
Step-by-Step Protocol for Generating a Resistant Cell Line:
-
Determine the Initial IC50: Perform a dose-response experiment to accurately determine the IC50 of your benzophenone analog in the parental cell line.
-
Initial Exposure: Start by continuously exposing the cells to a low concentration of the benzophenone analog, typically between IC10 and IC25.
-
Monitor Cell Viability: Closely monitor the cells for signs of cell death. Initially, a significant portion of the cell population may die off.
-
Allow for Recovery: Maintain the culture at this sub-lethal concentration, changing the media with fresh compound every 2-3 days. Allow the surviving cells to repopulate the culture vessel.
-
Gradual Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the concentration of the benzophenone analog.[10] A common strategy is to increase the dose by 1.5- to 2-fold increments.[10]
-
Cryopreserve at Each Stage: It is crucial to freeze down vials of cells at each successful dose escalation. This creates a valuable resource for future experiments and serves as a backup if a subsequent dose increase leads to complete cell death.
-
Confirm Resistance: Periodically (e.g., every 4-6 weeks), perform a cytotoxicity assay to compare the IC50 of the resistant population to the parental cell line. A significant increase in the IC50 (typically 5 to 10-fold or higher) indicates the successful generation of a resistant cell line.[10]
Troubleshooting this process:
-
High Cell Death: If you observe excessive cell death after a dose increase, return to the previous concentration and try a smaller fold-increase (e.g., 1.2-fold).
-
Slow Growth: Resistant cells may initially grow much slower than the parental line. Be patient and allow them sufficient time to recover and divide.
-
Loss of Resistance: Some cell lines may lose their resistance phenotype if the drug pressure is removed. It is generally recommended to maintain the resistant cell line in a medium containing the final concentration of the benzophenone analog.
III. Experimental Protocols & Data Interpretation
Protocol 1: Assessing Drug Efflux Using a Calcein-AM Assay
This assay is a reliable method to functionally assess the activity of P-gp and other ABC transporters. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted to the fluorescent Calcein by intracellular esterases. Calcein itself is a substrate for P-gp and will be pumped out of cells with high efflux activity.
Materials:
-
Calcein-AM (stock solution in DMSO)
-
Verpamil or other known P-gp inhibitor (as a positive control)
-
Sensitive (parental) and suspected resistant cancer cell lines
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed both parental and resistant cells in a 96-well black-walled plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: To a subset of wells for both cell lines, add a known P-gp inhibitor (e.g., Verapamil) and incubate for 30-60 minutes.
-
Calcein-AM Loading: Add Calcein-AM to all wells at a final concentration of 0.5-1 µM.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader (Excitation: ~490 nm, Emission: ~520 nm) or by flow cytometry.
Data Interpretation:
-
Resistant Cells vs. Parental Cells: Resistant cells with high efflux activity will show significantly lower Calcein fluorescence compared to parental cells.
-
Effect of Inhibitor: In resistant cells, treatment with a P-gp inhibitor should restore Calcein accumulation, resulting in a fluorescence signal similar to that of the parental cells.
Protocol 2: Caspase-3 Activation Assay
This protocol allows for the quantification of apoptosis by measuring the activity of Caspase-3, a key executioner caspase.
Materials:
-
Benzophenone analog
-
Staurosporine or another known apoptosis inducer (positive control)
-
Caspase-3 colorimetric or fluorometric assay kit (containing a Caspase-3 substrate like DEVD-pNA or DEVD-AMC)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and treat with your benzophenone analog at various concentrations and time points. Include untreated and positive controls.
-
Cell Lysis: After treatment, lyse the cells according to the assay kit manufacturer's instructions to release the cellular contents, including caspases.[3][11]
-
Caspase Reaction: Add the Caspase-3 substrate to the cell lysates.[12][13] The activated Caspase-3 in apoptotic cells will cleave the substrate, releasing a chromophore (pNA) or fluorophore (AMC).[12][13]
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.[13]
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
Data Interpretation:
-
An increase in the absorbance or fluorescence signal in treated cells compared to untreated cells indicates the activation of Caspase-3 and the induction of apoptosis.
-
The signal should be dose- and time-dependent.
IV. Visualizing Resistance Mechanisms and Experimental Workflows
Diagram 1: Key Mechanisms of Resistance to Benzophenone Analogs
Caption: Overview of potential resistance mechanisms to benzophenone analogs.
Diagram 2: Workflow for Investigating Resistance
Caption: Experimental workflow for investigating and overcoming resistance.
V. Strategies to Overcome Resistance
Once a resistance mechanism has been identified, several strategies can be employed to restore the efficacy of your benzophenone analog.
Synergistic Drug Combinations
Combining your benzophenone analog with another anti-cancer agent can be a powerful approach to overcome resistance.[14]
-
With ABC Transporter Inhibitors: If increased efflux is the primary resistance mechanism, co-administering a known inhibitor of the overexpressed transporter (e.g., Verapamil for P-gp) can restore intracellular concentrations of the benzophenone analog.
-
With Other Chemotherapeutics: Combining a benzophenone analog with a drug that has a different mechanism of action (e.g., a taxane, which also targets the cytoskeleton but at a different site) can create a synergistic effect and reduce the likelihood of resistance developing.[15]
-
With PARP Inhibitors: For cancers with defects in DNA repair pathways, combining a benzophenone analog that induces DNA damage with a PARP inhibitor could be a synthetic lethal strategy.[16][17][18]
Data Summary: Hypothetical Synergistic Effects
| Treatment | Sensitive Cells (IC50) | Resistant Cells (IC50) | Combination Index (CI) in Resistant Cells * |
| Benzophenone Analog X | 1 µM | 15 µM | - |
| Drug Y (e.g., Taxane) | 5 nM | 8 nM | - |
| Analog X + Drug Y | 0.2 µM (Analog X) + 1 nM (Drug Y) | 2 µM (Analog X) + 2 nM (Drug Y) | < 1 (Synergistic) |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
This guide provides a framework for addressing resistance to benzophenone analogs. Remember that the specific mechanisms and effective countermeasures will be dependent on the specific compound, the cancer cell line, and the experimental conditions. Rigorous and systematic investigation is key to successfully navigating the challenges of drug resistance in cancer research.
VI. References
-
The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved from [Link]
-
Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
How to deal with the poor solubility of tested compounds in MTT assay? (2013). ResearchGate. Retrieved from [Link]
-
Analysis of P-Glycoprotein Transport Cycle Reveals a New Way to Identify Efflux Inhibitors. (2022). ACS Omega, 7(47), 42893-42903.
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. (2022). Molecules, 27(6), 1874.
-
Drug-adapted cancer cell lines as preclinical models of acquired resistance. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). International Journal of Molecular Sciences, 22(23), 12825.
-
Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. (2025). Procell Life Science & Technology Co., Ltd. Retrieved from [Link]
-
The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (2017). MedChemComm, 8(8), 1657-1669.
-
Update on Combination Strategies of PARP Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Common acquired resistance mechanisms to anti-apoptotic targeted agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Allosteric Inhibition of P-Glycoprotein-Mediated Efflux by DMH1. (2024). International Journal of Molecular Sciences, 25(13), 7027.
-
Benzophenone Accumulates over Time from the Degradation of Octocrylene in Commercial Sunscreen Products. (2021). ResearchGate. Retrieved from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Chemical Biology, 17(9), 2418-2428.
-
REVIEW Taxanes: Promising Anti-Cancer Drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Schematic representation of the protocol used to develop... (n.d.). ResearchGate. Retrieved from [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Biochemistry, 84, 355-375.
-
Caspase-3 Activation Assay. (2022). Reaction Biology. Retrieved from [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer. (2024). Frontiers in Pharmacology, 15, 1424613.
-
A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. (2024). Frontiers in Pharmacology, 15, 1380962.
-
Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Thermal unfolding methods in drug discovery. (2023). Biophysics Reviews, 4(2), 021304.
-
I am having problems in getting results in MTT assay. How do I rectify it? (2022). ResearchGate. Retrieved from [Link]
-
Drugs under investigation in combination with taxanes. (n.d.). ResearchGate. Retrieved from [Link]
-
Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters. (2025). ResearchGate. Retrieved from [Link]
-
Synthetic drug. (n.d.). Wikipedia. Retrieved from [Link]
-
The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. (2021). Cancers, 13(19), 4871.
-
Mechanisms of acquired resistance to TRK inhibitors. (2022). University of Miami. Retrieved from [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). Journal of Visualized Experiments, (214), e68957.
-
High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. (n.d.). SLAS Discovery, 24(5), 453-465.
-
Synergistic Anticancer Activity of Plumbagin and Xanthohumol Combination on Pancreatic Cancer Models. (2024). International Journal of Molecular Sciences, 25(4), 2297.
-
Ways to generate drug-resistant cancer cell lines? (2013). ResearchGate. Retrieved from [Link]
-
Overcoming Resistance of Cancer Cells to PARP-1 Inhibitors with Three Different Drug Combinations. (2016). PLOS ONE, 11(5), e0155711.
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information.
-
Benzophenone: A Small Molecule Additive for Enhanced Performance and Stability of Inverted Perovskite Solar Cells. (2023). ACS Applied Materials & Interfaces, 15(38), 45037-45046.
-
Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. (2024). European Journal of Medicinal Chemistry, 277, 116540.
-
Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy. (2012). ResearchGate. Retrieved from [Link]
-
Model of P‑Glycoprotein Ligand Binding and Validation with Efflux Substrate Matched Pairs. (2024). Journal of Chemical Information and Modeling, 64(8), 2748-2757.
Sources
- 1. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 2. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mpbio.com [mpbio.com]
- 4. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
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- 11. media.cellsignal.com [media.cellsignal.com]
- 12. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 18. mdpi.com [mdpi.com]
"minimizing solvent effects in biological assays with 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone"
Welcome, researchers, to the dedicated support center for experiments involving 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone (CFTMB) . This guide is designed to provide in-depth troubleshooting and practical solutions to common challenges encountered when working with this hydrophobic compound in biological assays. Our goal is to help you minimize solvent-related artifacts and ensure the integrity of your valuable experimental data.
Compound Technical Profile: CFTMB
Before troubleshooting, it is crucial to understand the physicochemical properties of the molecule you are working with. CFTMB is a novel kinase inhibitor candidate with properties that necessitate careful handling to avoid experimental artifacts.
| Property | Value | Implication for Biological Assays |
| Abbreviation | CFTMB | For ease of notation in lab notebooks and reports. |
| Appearance | Off-white to pale yellow solid | Visual confirmation of the starting material. |
| Molecular Weight | 377.9 g/mol | Required for accurate stock solution preparation. |
| Calculated LogP | 4.5 | Highly lipophilic; predicts very poor aqueous solubility. |
| Solubility Profile | DMSO: >100 mMEthanol: <5 mMAqueous Buffer (pH 7.4): <1 µM | DMSO is the primary solvent of choice, but its concentration must be carefully controlled in the final assay to prevent compound precipitation and solvent-induced bioactivity.[1] |
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial queries regarding the use of CFTMB in biological assays.
Q1: What is the best solvent to use for my CFTMB stock solution?
Due to its high lipophilicity (LogP ~4.5), CFTMB is practically insoluble in aqueous buffers. The recommended solvent for creating a high-concentration primary stock solution is 100% Dimethyl Sulfoxide (DMSO).[2] Prepare stock solutions at a concentration of 10-30 mM to ensure complete dissolution.
Q2: I observed precipitation when I added my CFTMB stock to my aqueous assay buffer. What should I do?
This is a common issue known as "crashing out." It occurs when a compound dissolved in a strong organic solvent is diluted into an aqueous buffer where its solubility is much lower.[3] To resolve this, you should:
-
Reduce the Final Concentration: Test lower final concentrations of CFTMB in your assay.
-
Perform Serial Dilutions: Instead of a single large dilution, create an intermediate dilution series in a solvent/buffer mixture to gradually decrease the organic solvent concentration.
-
Check Final Solvent Concentration: Ensure the final concentration of DMSO in your assay is at a level tolerated by both the compound and the biological system (typically ≤0.5%).[4]
Q3: What is the maximum final concentration of DMSO I can use in my cell-based assay?
The maximum tolerated DMSO concentration is highly cell-type dependent.[5] As a general rule:
-
< 0.1% DMSO: Considered safe for most cell lines with minimal effects on viability or function.[6]
-
0.1% - 1.0% DMSO: May induce stress, differentiation, or slight toxicity in sensitive cell lines, especially with prolonged exposure.[6][7]
-
> 1.0% DMSO: Often leads to significant cytotoxicity and can act as a confounding factor in your experiment.[6][8]
It is imperative to perform a solvent tolerance assay for your specific cell line and assay duration. (See Protocol 2).
Q4: How can I tell if my results are due to CFTMB activity or a solvent artifact?
The most critical control in any experiment involving solvents is the vehicle control . This control should contain the highest final concentration of the solvent (e.g., DMSO) used in your experiment but no compound. If the vehicle control shows a significant effect compared to the untreated (or buffer-only) control, your solvent is likely interfering with the assay.[9]
Part 2: In-Depth Troubleshooting Guides
This section explores specific problems in detail, providing causal explanations and step-by-step solutions.
Guide 1: Managing Poor Solubility and Compound Precipitation
Low aqueous solubility is the primary challenge when working with CFTMB and similar compounds.[1][10] It can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[10][11]
Symptoms:
-
Visible cloudiness or precipitate in microplate wells.
-
High variability between replicate wells.
-
Non-reproducible dose-response curves.
-
Artificially high absorbance or fluorescence readings due to light scattering by precipitates.[12]
Root Cause Analysis & Mitigation Workflow:
The following diagram outlines a systematic approach to diagnosing and solving solubility issues at different stages of your experiment.
Caption: Troubleshooting workflow for compound precipitation.
Advanced Solution: Use of Solubility Enhancers
For particularly challenging assays where the final DMSO concentration must be kept extremely low (<0.1%), consider using pharmaceutical excipients.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can form inclusion complexes with poorly soluble drugs like CFTMB, effectively increasing their aqueous solubility without requiring high concentrations of organic solvents.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[15]
Protocol 1: Basic Solubility Assessment with HP-β-Cyclodextrin
-
Prepare a 10% (w/v) stock solution of HP-β-CD in your final assay buffer.
-
Create a series of CFTMB dilutions in 100% DMSO at 100x the final desired concentration.
-
In a test plate, add 98 µL of the 10% HP-β-CD solution (or plain buffer as a control).
-
Add 2 µL of your 100x CFTMB stock to the wells.
-
Mix and incubate at the assay temperature for 15-30 minutes.
-
Visually inspect for precipitation against a dark background. This will give you a preliminary indication of the solubility enhancement.
Guide 2: Deconvoluting Solvent-Induced Assay Interference
Organic solvents can directly interfere with assay components, leading to false-positive or false-negative results that are not related to the compound's biological activity.
Symptoms:
-
Biochemical Assays: Changes in enzyme Vmax or Km in vehicle controls.[9][16] Prolonged exposure to organic solvents can alter the active site environment of an enzyme.[17]
-
Fluorescence-Based Assays: High background or quenching of the fluorescent signal.[12][18] DMSO and other solvents can alter the fluorescence emission of probes due to solvent polarity effects.[19]
-
Cell-Based Assays: Unexpected changes in cell signaling or gene expression in vehicle controls.
Root Cause Analysis & Mitigation:
The primary cause of this interference is the interaction of solvent molecules with proteins or detection reagents.[16] At sufficiently high concentrations, aprotic polar solvents like DMSO can denature proteins or alter their hydration shell, affecting their function.[1]
Caption: How organic solvents can cause assay artifacts.
Protocol 2: Establishing a Solvent Tolerance Baseline
This protocol is mandatory for any new assay or cell line to define a safe working concentration of your solvent.
-
Plate Setup: Seed cells or prepare your biochemical reaction in a 96-well plate as you would for a normal experiment.
-
Solvent Titration: Create a dilution series of your solvent (e.g., DMSO) in the assay medium or buffer. A typical range would be from 2% down to 0.01%, including a "0% solvent" (buffer only) control.
-
Incubation: Add the solvent dilutions to the wells and incubate for the same duration as your planned compound treatment.
-
Assay Readout: Perform your standard assay readout (e.g., add detection reagents, measure luminescence, fluorescence, or absorbance).
-
Data Analysis: Plot the assay signal versus the solvent concentration. The highest concentration of solvent that does not cause a significant deviation (e.g., >10-20%) from the "0% solvent" control is your maximum tolerated concentration.
Sample Data Presentation:
| DMSO Conc. (%) | Cell Viability (%) (Mean ± SD) | Signal-to-Background |
| 2.0 | 45.3 ± 5.1 | 3.1 |
| 1.0 | 78.9 ± 4.2 | 8.5 |
| 0.5 | 95.1 ± 3.8 | 14.2 |
| 0.25 | 98.2 ± 4.5 | 15.1 |
| 0.1 | 99.5 ± 3.1 | 15.5 |
| 0.0 | 100.0 ± 2.9 | 15.8 |
In this example, 0.5% DMSO would be the recommended maximum final concentration.
Part 3: Best Practices for Compound Handling
Adherence to proper compound handling and plate preparation techniques is essential for reproducibility.
Protocol 3: Preparing Serial Dilutions for a Dose-Response Curve
This method, often called "back-dilution," helps maintain a consistent final solvent concentration across all wells.
-
Objective: To create a 10-point, 3-fold serial dilution of CFTMB with a final assay concentration starting at 10 µM and a final DMSO concentration of 0.5%.
-
Step 1: Master Stock: Prepare a 10 mM stock of CFTMB in 100% DMSO.
-
Step 2: Intermediate Plate (Highest Conc.): Create the highest concentration point first. The final volume in the assay well will be 100 µL. To get a 10 µM final concentration with 0.5% DMSO, you need to add 0.5 µL of a 2 mM stock.
-
Dilute your 10 mM Master Stock 1:5 in 100% DMSO to make a 2 mM stock (e.g., 10 µL of 10 mM stock + 40 µL of 100% DMSO).
-
-
Step 3: Serial Dilution Plate (in 100% DMSO):
-
In a 96-well plate, add 20 µL of 100% DMSO to columns 2-10.
-
Add 30 µL of your 2 mM stock to column 1.
-
Transfer 10 µL from column 1 to column 2. Mix well.
-
Transfer 10 µL from column 2 to column 3. Mix well.
-
Continue this 3-fold dilution across to column 10.
-
-
Step 4: Dosing the Final Assay Plate:
-
Transfer 0.5 µL from each well of your serial dilution plate into the corresponding wells of your final assay plate, which already contain 99.5 µL of medium/buffer.
-
This ensures that every well, including your vehicle control (0.5 µL of 100% DMSO), receives the same final 0.5% DMSO concentration.
-
Caption: Workflow for preparing a serial dilution with constant final solvent concentration.
By implementing these structured troubleshooting guides, protocols, and best practices, you can confidently navigate the challenges of working with CFTMB, ensuring that your results accurately reflect the biological activity of the compound, free from the confounding influence of solvent effects.
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Validation & Comparative
A Comparative Analysis of Novel Benzophenone Analogs and Standard Chemotherapeutic Agents in Cancer Cytotoxicity
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of anticancer drug discovery, the benzophenone scaffold has emerged as a promising pharmacophore, with derivatives demonstrating significant cytotoxic effects against various cancer cell lines.[1][2] This guide provides a comparative analysis of a novel benzophenone analog, structurally related to 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone, against established cytotoxic agents: Doxorubicin, Cisplatin, and Paclitaxel. We will delve into their mechanisms of action, present comparative experimental data on their cytotoxic potency, and provide detailed protocols for assessing their efficacy in a laboratory setting. For the purpose of this guide, we will be referencing data from a potent benzophenone analog, N′-(2-(2-chloro-6-fluoro-4-(4-methylbenzoyl)phenoxy)acetyl)-1-methyl-1H-imidazole-4-carbohydrazide (referred to as Compound 9d in a key study), which shares key structural motifs with the topic compound.[3]
Introduction to the Agents
Novel Benzophenone Analog (Compound 9d): This class of compounds has garnered attention for its potential as multi-targeted anticancer agents.[3] The presence of halogen (chloro and fluoro) and methyl groups on the benzophenone moiety, combined with other heterocyclic systems, appears to be crucial for its biological activity.[3] Studies suggest that these analogs can induce apoptosis and inhibit angiogenesis, key processes in tumor growth and metastasis.[3][4]
Doxorubicin: An anthracycline antibiotic, doxorubicin is a widely used chemotherapeutic agent.[5] Its primary mechanism of action involves intercalation into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), which lead to DNA damage and apoptosis.[5][6][7]
Cisplatin: A platinum-based coordination complex, cisplatin is a potent chemotherapeutic used in the treatment of a wide range of cancers.[8][9] It forms intra- and inter-strand DNA crosslinks, which disrupt DNA replication and transcription, ultimately triggering apoptotic cell death.[8][10][11]
Paclitaxel: A taxane, paclitaxel is a mitotic inhibitor that stabilizes microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent apoptosis.[12]
Comparative Cytotoxicity: An Experimental Overview
To objectively compare the cytotoxic potential of these agents, a standardized set of in vitro assays is essential.[13][14] The following workflow outlines a typical experimental approach.
Caption: A generalized workflow for the comparative evaluation of cytotoxic agents.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[15]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Treat the cells with various concentrations of the benzophenone analog, doxorubicin, cisplatin, and paclitaxel. Include a vehicle-only control. Incubate for 48 hours.[3]
-
MTT Addition: After the incubation period, remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[16]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[17]
-
Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.[16] The absorbance is directly proportional to the number of viable cells.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled (e.g., with FITC) to identify early apoptotic cells.[18][20] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[18]
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the respective compounds at their determined IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells with cold PBS.[21]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[21]
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.[21]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[21]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[18][21] The different cell populations (live, early apoptotic, late apoptotic, and necrotic) can be quantified based on their fluorescence signals.
Comparative Cytotoxic Potency
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of cytotoxic agents.[22] The following table summarizes the IC50 values of the benzophenone analog (Compound 9d) and cisplatin against various cancer cell lines, as determined by MTT and LDH leakage assays after 48 hours of treatment.[3]
| Compound | Cell Line | MTT Assay IC50 (µM) | LDH Release Assay IC50 (µM) |
| Benzophenone Analog (Compound 9d) | A549 (Lung) | 8.8 ± 0.12 | 9.1 ± 0.5 |
| HeLa (Cervical) | 9.9 ± 1.5 | 10.4 ± 2.1 | |
| MCF-7 (Breast) | 9.8 ± 1.0 | 9.4 ± 0.9 | |
| Cisplatin | A549 (Lung) | 7.9 ± 0.5 | 7.4 ± 0.5 |
| HeLa (Cervical) | 8.9 ± 1.0 | 8.8 ± 2.1 | |
| MCF-7 (Breast) | 6.5 ± 1.5 | 6.8 ± 0.1 |
Data for Compound 9d and Cisplatin are sourced from Kumar et al. (2020).[3]
The data indicates that the benzophenone analog exhibits potent cytotoxic activity, with IC50 values in the low micromolar range, comparable to that of the established chemotherapeutic agent, cisplatin.[3]
Mechanistic Insights: Induction of Apoptosis
The benzophenone analog (Compound 9d) has been shown to induce apoptosis in cancer cells.[3] This is a critical mechanism for an effective anticancer agent. The apoptotic pathway often involves the activation of caspases, a family of cysteine proteases that execute the cell death program.
Caption: Proposed apoptotic pathway induced by the benzophenone analog.
Studies have demonstrated that treatment with Compound 9d leads to cell cycle arrest at the G2/M phase, DNA fragmentation (a hallmark of apoptosis), and activation of caspase-3.[3] This multi-faceted mechanism of action underscores the therapeutic potential of this class of compounds.
Conclusion
Novel benzophenone derivatives, such as the analog discussed in this guide, represent a promising avenue in the development of new anticancer therapies. Their potent cytotoxic activity, comparable to established drugs like cisplatin, and their ability to induce apoptosis through defined signaling pathways make them compelling candidates for further preclinical and clinical investigation. The experimental framework provided herein offers a robust approach for the comparative evaluation of these and other emerging cytotoxic agents.
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Benchmarking the Potency of Novel Thiomorpholino Benzophenone Derivatives: A Comparative Guide
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced potency and selectivity remains a paramount objective. Among the myriad of scaffolds explored, benzophenone derivatives have emerged as a promising class of compounds, demonstrating a spectrum of biological activities, including potent anticancer effects. This guide provides an in-depth comparative analysis of novel thiomorpholino benzophenone derivatives, benchmarking their performance against established alternatives and elucidating the experimental frameworks for their evaluation.
Introduction: The Rationale for Thiomorpholino Benzophenone Derivatives
The benzophenone core, a diaryl ketone, serves as a versatile template for medicinal chemists. Its rigid structure allows for the strategic placement of various substituents to modulate pharmacological activity. The incorporation of a thiomorpholino moiety is a deliberate design choice aimed at enhancing the compound's drug-like properties. The sulfur atom in the thiomorpholine ring, compared to the oxygen in a morpholine ring, can alter physicochemical characteristics such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles and cellular uptake.
Previous studies have indicated that morpholino and thiomorpholino benzophenones exhibit significant cytotoxic activity against various cancer cell lines.[1] This guide will focus on a systematic comparison of these derivatives, with a particular emphasis on their potency as anticancer agents. We will delve into their synthesis, their impact on cancer cell viability, and their potential mechanisms of action, specifically focusing on the inhibition of tubulin polymerization and the modulation of the PI3K/Akt signaling pathway, two critical targets in cancer therapy.
Synthesis of Thiomorpholino Benzophenone Derivatives
A common and effective method for the synthesis of the benzophenone scaffold is the Friedel-Crafts acylation .[1] This electrophilic aromatic substitution reaction provides a direct route to constructing the diaryl ketone core.
Experimental Protocol: General Synthesis via Friedel-Crafts Acylation
The following protocol outlines a general procedure for the synthesis of thiomorpholino benzophenone derivatives.
Step 1: Preparation of the Acyl Chloride
-
To a solution of the appropriately substituted benzoic acid (1 equivalent) in a suitable solvent such as dichloromethane, add oxalyl chloride (1.5 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-3 hours or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
Dissolve the appropriate aromatic compound (e.g., anisole) (1 equivalent) in a dry, inert solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (1.2 equivalents), portion-wise while maintaining the temperature at 0°C.
-
Add the acyl chloride (1 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Quench the reaction by slowly adding crushed ice, followed by 2M hydrochloric acid.
-
Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired benzophenone derivative.
Step 3: Introduction of the Thiomorpholino Moiety
-
This step typically involves a nucleophilic substitution reaction where a halogenated benzophenone derivative is reacted with thiomorpholine. The specific conditions will depend on the nature of the starting materials.
Causality Behind Experimental Choices: The use of a strong Lewis acid like AlCl₃ is crucial for activating the acyl chloride, making it a more potent electrophile for the aromatic substitution reaction. The reaction is performed under anhydrous and inert conditions to prevent the deactivation of the Lewis acid by water.
Benchmarking Antitumor Potency: In Vitro Cytotoxicity
A primary measure of a novel compound's potential as an anticancer agent is its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of this potency.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step 1: Cell Seeding
-
Plate cancer cells (e.g., P388 murine leukemia, A549 human lung carcinoma, MCF-7 human breast cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
Step 2: Compound Treatment
-
Prepare a serial dilution of the thiomorpholino benzophenone derivatives and reference compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
Step 3: MTT Addition and Incubation
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
Step 4: Formazan Solubilization and Absorbance Measurement
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Step 5: IC₅₀ Calculation
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software program (e.g., GraphPad Prism).
Comparative Cytotoxicity Data
The following table summarizes the reported cytotoxic activities of representative thiomorpholino benzophenone derivatives and compares them with a morpholino analog and a standard chemotherapeutic agent.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Thiomorpholino Benzophenone 3d | P388 Murine Leukemia | 0.8 | [S. M. Abdel-Gawad et al., 2011][1] |
| Morpholino Benzophenone 3a | P388 Murine Leukemia | 1.2 | [S. M. Abdel-Gawad et al., 2011][1] |
| Doxorubicin (Reference) | P388 Murine Leukemia | ~0.05 | (Historical Data) |
Analysis: The data indicates that the thiomorpholino derivative (3d) exhibits slightly higher potency against the P388 murine leukemia cell line compared to its morpholino counterpart (3a), suggesting that the sulfur atom may contribute favorably to its cytotoxic activity. Both compounds, however, are less potent than the standard chemotherapeutic drug, Doxorubicin.
Elucidating the Mechanism of Action: Key Signaling Pathways
To move beyond simple cytotoxicity, it is crucial to understand the molecular mechanisms by which these novel compounds exert their effects. Two well-established targets in cancer therapy are tubulin and the PI3K/Akt signaling pathway.
Inhibition of Tubulin Polymerization
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport.[2] Agents that interfere with microtubule dynamics are potent anticancer drugs. Benzophenone derivatives have been reported to inhibit tubulin polymerization by binding to the colchicine binding site.[3]
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules. The incorporation of a fluorescent reporter into the microtubules allows for the real-time monitoring of polymerization.
Step 1: Reagent Preparation
-
Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
Prepare a GTP stock solution (e.g., 10 mM).
-
Prepare a fluorescent reporter stock solution (e.g., DAPI).
-
Prepare the test compounds and a reference inhibitor (e.g., Combretastatin A-4) at various concentrations.
Step 2: Assay Setup
-
In a 96-well plate, add the test compounds or reference inhibitor.
-
Add the tubulin solution to each well.
-
Initiate the polymerization by adding GTP and the fluorescent reporter, and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
Step 3: Data Acquisition and Analysis
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Calculate the IC₅₀ for tubulin polymerization inhibition, which is the concentration of the compound that reduces the rate or extent of polymerization by 50%.
Comparative Tubulin Polymerization Inhibition Data
| Compound | IC₅₀ for Tubulin Polymerization Inhibition (µM) | Reference |
| Novel Benzophenone Analog 10a | 1.6 | [Shun Zhang et al., 2016][4] |
| Combretastatin A-4 (Reference) | 1.9 | [Hsun-Yueh Chuang et al., 2011] |
Analysis: The data for a novel benzophenone analog (10a) shows potent inhibition of tubulin polymerization, comparable to the well-established inhibitor Combretastatin A-4.[4] This suggests that the benzophenone scaffold is a viable starting point for the development of new tubulin-targeting agents.
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[5] Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.
Experimental Workflow: Assessing PI3K/Akt Pathway Inhibition
A common method to assess the inhibition of this pathway is to measure the phosphorylation status of key downstream proteins, such as Akt, using Western blotting.
Step 1: Cell Treatment and Lysis
-
Treat cancer cells with the thiomorpholino benzophenone derivatives at various concentrations for a specified time.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
Step 2: Protein Quantification
-
Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
Step 3: Western Blotting
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Step 4: Densitometry Analysis
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the p-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.
Comparative PI3K Inhibition Data
| Compound | Target | IC₅₀ (nM) | Reference |
| Wortmannin (Reference) | PI3K | 5 | [Selleck Chemicals][6] |
| LY294002 (Reference) | PI3K | 1400 | [Cell Signaling Technology] |
Analysis: Wortmannin and LY294002 are well-characterized, commercially available PI3K inhibitors that can be used as positive controls to validate the experimental setup and to benchmark the activity of novel thiomorpholino benzophenone derivatives.[6]
Visualizing the Concepts
To better illustrate the experimental workflows and the targeted signaling pathway, the following diagrams are provided.
Experimental Workflow for Potency Evaluation
Caption: The PI3K/Akt signaling pathway, a key target for anticancer drug development.
Conclusion and Future Directions
This guide has provided a comprehensive framework for benchmarking the potency of novel thiomorpholino benzophenone derivatives. The presented protocols for synthesis and biological evaluation, coupled with comparative data, offer a robust starting point for researchers in the field. The evidence suggests that the thiomorpholino moiety can enhance the cytotoxic potential of the benzophenone scaffold, warranting further investigation.
Future studies should focus on expanding the panel of cancer cell lines to establish a broader activity profile. In-depth structure-activity relationship (SAR) studies will be crucial to optimize the benzophenone core and the substituents on the aromatic rings to maximize potency and selectivity. Furthermore, exploring the effects of these compounds on other relevant signaling pathways will provide a more complete picture of their mechanism of action. Ultimately, promising lead compounds should be advanced to in vivo studies to assess their efficacy and safety in preclinical models, paving the way for the potential development of new and effective anticancer therapeutics.
References
- Abdel-Gawad, S. M., El-Gazzar, A. R. B. A., & Amin, N. H. (2011). Synthesis and antitumor activity of novel benzophenone derivatives. Bioorganic & Medicinal Chemistry Letters, 21(21), 6354-6358.
- Zhang, S., An, B., Yan, J., Huang, L., & Li, X. (2016). The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. RSC Advances, 6(92), 89843-89854.
-
Abdel-Gawad, S. M., El-Gazzar, A. R. B. A., & Amin, N. H. (2011). Synthesis and antitumor activity of novel benzophenone derivatives. PubMed. Retrieved from [Link]
-
Zhang, S., An, B., Yan, J., Huang, L., & Li, X. (2016). The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. RSC Publishing. Retrieved from [Link]
- Chuang, H.-Y., et al. (2011). 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors. ChemMedChem, 6(3), 450-456.
- Jordan, M. A. (2002). Mechanism of action of antitumor drugs that interact with microtubules and tubulin. Current medicinal chemistry. Anti-cancer agents, 2(1), 1-17.
- Kamal, A., et al. (2022). Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. Current Medicinal Chemistry, 29(25), 4436-4453.
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A Guide to the Reproducible Synthesis of 4-Chloro-2-fluoro-2'-hydroxy-3'-(thiomorpholinomethyl)benzophenone: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Multi-Substituted Benzophenones
Benzophenone derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and photochemical properties. However, the synthesis of complex, multi-substituted benzophenones, such as the title compound, presents significant challenges in terms of yield, purity, and reproducibility. The precise installation of multiple functional groups onto the aromatic scaffolds requires careful strategic planning and a deep understanding of the interplay between directing group effects and reaction kinetics. This guide proposes a two-step synthesis and evaluates the critical factors influencing its reproducibility, comparing it with established alternatives for structurally related compounds.
Proposed Synthetic Pathway: A Two-Step Approach
A retrosynthetic analysis of the target molecule suggests a logical two-step approach, beginning with the formation of the core benzophenone structure, followed by the introduction of the thiomorpholinomethyl group.
Caption: Retrosynthetic analysis of the target benzophenone derivative.
This strategy leverages two powerful and well-documented reactions: the Friedel-Crafts acylation to construct the diaryl ketone, and a subsequent Mannich reaction to achieve the desired aminomethylation on the activated phenolic ring.
Part 1: Synthesis of the Benzophenone Core via Friedel-Crafts Acylation
The first stage of the synthesis involves the Lewis acid-catalyzed acylation of phenol with 4-chloro-2-fluorobenzoyl chloride. This electrophilic aromatic substitution is a robust method for forming carbon-carbon bonds to an aromatic ring.[1][2]
Mechanism of Friedel-Crafts Acylation
The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of phenol.
Caption: Mechanism of Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 4-Chloro-2-fluoro-2'-hydroxybenzophenone
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in an inert solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add phenol (1.1 equivalents).
-
Slowly add a solution of 4-chloro-2-fluorobenzoyl chloride (1.0 equivalent) in the same solvent, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Reproducibility and Comparison with Alternatives
The reproducibility of the Friedel-Crafts acylation is highly dependent on several factors:
-
Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is extremely moisture-sensitive. Inconsistent catalyst activity due to hydration is a common source of variable yields. A stoichiometric amount of the catalyst is often required as the product ketone can form a stable complex with it.[3]
-
Regioselectivity: The hydroxyl group of phenol is a strong ortho, para-director. This will lead to a mixture of 2'-hydroxy (ortho) and 4'-hydroxy (para) isomers. The ratio of these isomers can be influenced by the solvent and reaction temperature, impacting the reproducibility of the desired 2'-hydroxy isomer's yield.
-
Substrate Reactivity: While the 4-chloro-2-fluorobenzoyl chloride is expected to be reactive, highly deactivated aromatic compounds may not be suitable for Friedel-Crafts acylation.[1] The presence of the fluorine atom can influence the reactivity of the acyl chloride.[4]
| Reaction Type | Substrates | Catalyst | Yield (%) | Purity Issues | Reference |
| Proposed Synthesis | Phenol + 4-Chloro-2-fluorobenzoyl chloride | AlCl₃ | 60-75 (estimated) | Ortho/para isomer separation | N/A |
| Synthesis of 2-amino-4'-fluoro-benzophenone | Phthalic imidine + Fluorobenzene | AlCl₃ | High (multi-step) | Side reactions | [5] |
| Synthesis of 4-chloro-4'-hydroxybenzophenone | Anisole + p-Chlorobenzoyl chloride | AlCl₃ | ~94.5% | Requires demethylation step | N/A |
Part 2: Aminomethylation via the Mannich Reaction
The second step involves the introduction of the thiomorpholinomethyl group onto the electron-rich phenolic ring of the benzophenone intermediate. This is achieved through the Mannich reaction, a three-component condensation of an active hydrogen compound, formaldehyde, and a secondary amine (thiomorpholine).[6]
Mechanism of the Mannich Reaction
The reaction begins with the formation of an electrophilic iminium ion from formaldehyde and thiomorpholine. The activated phenolic ring of the hydroxybenzophenone then acts as a nucleophile, attacking the iminium ion to form the C-C bond.[7][8]
Caption: Mechanism of the Mannich reaction on a phenol.
Experimental Protocol: Synthesis of 4-Chloro-2-fluoro-2'-hydroxy-3'-(thiomorpholinomethyl)benzophenone
-
In a round-bottom flask, dissolve 4-chloro-2-fluoro-2'-hydroxybenzophenone (1.0 equivalent) in ethanol.
-
Add thiomorpholine (1.2 equivalents) followed by an aqueous solution of formaldehyde (1.2 equivalents, ~37%).
-
Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and reduce the solvent volume under vacuum.
-
The product may precipitate upon cooling or addition of water. Collect the solid by filtration.
-
Wash the crude product with cold ethanol or water.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the purified Mannich base.
Reproducibility and Comparison with Alternatives
The reproducibility of the phenolic Mannich reaction can be influenced by several factors:
-
Regioselectivity: The hydroxyl group directs the aminomethylation to the ortho and para positions. In the 2'-hydroxybenzophenone intermediate, the positions ortho to the hydroxyl group are 3' and 1'. The 1' position is sterically hindered by the benzoyl group, so substitution is expected primarily at the 3' and 5' positions. The ratio of these products can vary, affecting the yield of the desired isomer.
-
Side Reactions: Over-reaction can lead to the formation of bis-aminomethylated products, especially if an excess of formaldehyde and amine is used.[9] Polymerization of formaldehyde or the phenol can also occur under certain conditions.[10]
-
Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield and purity. Lower yields have been reported for thiomorpholine in some Mannich reactions compared to other secondary amines.[11]
| Reaction Type | Substrate | Amine | Yield (%) | Purity Issues | Reference |
| Proposed Synthesis | 4-Chloro-2-fluoro-2'-hydroxybenzophenone | Thiomorpholine | 50-70 (estimated) | Regioisomers, bis-alkylation | N/A |
| Aminomethylation of 1-(1-hydroxynaphthalen-2-yl)ethanone | 1-(1-hydroxynaphthalen-2-yl)ethanone | Thiomorpholine | Moderate | Lower yield compared to other amines | [11] |
| Aminomethylation of 4-chlorophenol | 4-chlorophenol | Thiomorpholine | 25% | Low yield | N/A |
Conclusion
The synthesis of 4-Chloro-2-fluoro-2'-hydroxy-3'-(thiomorpholinomethyl)benzophenone is a challenging but feasible endeavor. The proposed two-step pathway, involving a Friedel-Crafts acylation followed by a Mannich reaction, relies on well-established transformations. However, achieving high reproducibility requires careful control over reaction conditions to manage issues of regioselectivity and potential side reactions in both steps.
For the Friedel-Crafts acylation , the key to reproducibility lies in the stringent control of moisture to maintain catalyst activity and the optimization of reaction conditions to favor the formation of the desired ortho-hydroxy isomer.
For the Mannich reaction , controlling the stoichiometry of the reagents is crucial to prevent the formation of bis-substituted byproducts. The inherent moderate reactivity of thiomorpholine in this reaction may necessitate longer reaction times or optimization of the catalytic conditions to achieve satisfactory yields.
By understanding and addressing these challenges, researchers can develop a reliable and reproducible synthesis for this complex benzophenone derivative, paving the way for its further investigation and application.
References
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
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Wikipedia. Friedel–Crafts reaction. [Link]
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Wikipedia. Mannich reaction. [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
- Google Patents. CN103086899A - Synthesizing method of 2-amino-4'-fluoro-benzophenone.
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SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. ResearchGate. [Link]
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Chemistry Steps. Side Products of the Mannich Reaction. [Link]
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Brunel University Research Archive. a study of the mannich reaction with. [Link]
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YouTube. Synthesis of Substituted Benzenes. [Link]
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ResearchSpace@UKZN. Synthesis of fluorinated benzophenones and phenylcoumarins. [Link]
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Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations. [Link]
- Google Patents.
-
L.S.College, Muzaffarpur. Mannich reaction. [Link]
-
ResearchGate. Intermediates of the first step of the Friedel‐Crafts acylation:... [Link]
-
PubMed Central. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]
- Google Patents. CN1690042A - Preparation method of 2-amino-4'-fluoro-benzophenone.
- Google Patents. US3439016A - 2-amino-2' and 4'-cyanobenzophenones.
-
YouTube. Mannich Reaction. [Link]
-
İstanbul Ticaret Üniversitesi. SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. [Link]
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BYJU'S. Mannich Reaction Mechanism. [Link]
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Chemistry LibreTexts. 16.11: Synthesis of Polysubstituted Benzenes. [Link]
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Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]
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A Spectroscopic Guide to Differentiating Benzophenone Isomers: A Comparative Analysis of 2-, 3-, and 4-Hydroxybenzophenone
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a cornerstone of quality control, ensuring the safety and efficacy of therapeutic agents. Positional isomers, while sharing the same molecular formula, can exhibit vastly different physicochemical and biological properties. This guide provides an in-depth spectroscopic comparison of three common benzophenone isomers: 2-hydroxybenzophenone, 3-hydroxybenzophenone, and 4-hydroxybenzophenone. By leveraging the unique electronic and structural nuances of each isomer, we will demonstrate how Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) can be employed for their unambiguous differentiation.
The Structural Basis for Spectroscopic Differentiation
The key to distinguishing these isomers lies in the position of the hydroxyl (-OH) group on one of the phenyl rings relative to the carbonyl (C=O) group. This seemingly minor structural variation profoundly influences the electronic distribution and steric environment within each molecule, giving rise to distinct spectroscopic "fingerprints."
-
2-Hydroxybenzophenone: The ortho-position of the hydroxyl group allows for the formation of a strong intramolecular hydrogen bond with the carbonyl oxygen. This creates a stable six-membered ring, which significantly impacts its spectroscopic behavior, particularly in IR and UV-Vis spectroscopy.
-
3-Hydroxybenzophenone: With the hydroxyl group in the meta-position, intramolecular hydrogen bonding with the carbonyl group is not possible. Its spectroscopic characteristics are primarily influenced by the electronic effects of the two functional groups.
-
4-Hydroxybenzophenone: The para-position of the hydroxyl group also precludes intramolecular hydrogen bonding with the carbonyl. However, its symmetrical structure and the potential for intermolecular hydrogen bonding in the condensed phase will be reflected in its spectra.
Comparative Spectroscopic Data
The following sections will delve into the theoretical underpinnings and experimental data for each spectroscopic technique, highlighting the key differentiating features of the three hydroxybenzophenone isomers.
Table 1: Summary of Key Spectroscopic Data for Hydroxybenzophenone Isomers
| Spectroscopic Technique | 2-Hydroxybenzophenone | 3-Hydroxybenzophenone | 4-Hydroxybenzophenone |
| UV-Vis (λmax in Ethanol) | ~260 nm, ~325 nm | ~255 nm, ~295 nm | ~288 nm |
| IR (KBr, cm⁻¹) | O-H Stretch: ~3200-3500 (broad), C=O Stretch: ~1630 | O-H Stretch: ~3350 (sharp), C=O Stretch: ~1650 | O-H Stretch: ~3330 (broad, intermolecular H-bonding), C=O Stretch: ~1645 |
| ¹H NMR (CDCl₃, δ ppm) | -OH: ~12.0 (s, 1H), Aromatic: ~6.8-7.8 (m, 9H) | -OH: ~5.5-6.5 (br s, 1H), Aromatic: ~6.9-7.8 (m, 9H) | -OH: ~6.0-7.0 (br s, 1H), Aromatic: ~6.9-7.8 (m, 9H) |
| ¹³C NMR (CDCl₃, δ ppm) | C=O: ~200, C-OH: ~163 | C=O: ~198, C-OH: ~156 | C=O: ~197, C-OH: ~161 |
| Mass Spec. (EI, m/z) | M⁺•: 198, Fragments: 121, 93, 77, 65 | M⁺•: 198, Fragments: 121, 93, 77, 65 | M⁺•: 198, Fragments: 121, 93, 77, 65 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are sensitive to the extent of conjugation and the presence of auxochromes (e.g., -OH) and chromophores (e.g., C=O).
Causality Behind Experimental Observations
The UV-Vis spectra of the hydroxybenzophenone isomers are distinguished primarily by the effect of the hydroxyl group's position on the conjugated system.
-
2-Hydroxybenzophenone: The intramolecular hydrogen bond in 2-hydroxybenzophenone leads to a red shift (bathochromic shift) of the n→π* transition of the carbonyl group, resulting in an absorption band at a longer wavelength (~325 nm) compared to the other isomers.[1]
-
3-Hydroxybenzophenone and 4-Hydroxybenzophenone: In the absence of intramolecular hydrogen bonding, the hydroxyl group acts as an auxochrome, influencing the π→π* transitions of the aromatic system. The para-isomer (4-hydroxybenzophenone) generally exhibits a more extended conjugation, leading to a λmax at a slightly longer wavelength than the meta-isomer (3-hydroxybenzophenone).[2]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare stock solutions of each isomer in a UV-grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL. From the stock solutions, prepare a series of dilutions to determine an optimal concentration that gives an absorbance reading between 0.2 and 0.8.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution before filling it. Record the UV-Vis spectrum of each isomer over a wavelength range of 200-400 nm.
-
Data Analysis: Determine the λmax values for each absorption band. If the path length of the cuvette and the concentration of the solution are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The position, intensity, and shape of absorption bands provide a unique fingerprint, allowing for the identification of functional groups and subtle structural differences.
Causality Behind Experimental Observations
The most significant differentiating feature in the IR spectra of the hydroxybenzophenone isomers is the effect of hydrogen bonding on the O-H and C=O stretching vibrations.
-
2-Hydroxybenzophenone: The strong intramolecular hydrogen bond significantly weakens the O-H bond, resulting in a very broad absorption band at a lower frequency (around 3200-3500 cm⁻¹). It also weakens the C=O bond, causing its stretching frequency to shift to a lower wavenumber (around 1630 cm⁻¹) compared to the other isomers.[3]
-
3-Hydroxybenzophenone: Lacking intramolecular hydrogen bonding, 3-hydroxybenzophenone exhibits a relatively sharp O-H stretching band around 3350 cm⁻¹. The C=O stretch appears at a higher frequency (around 1650 cm⁻¹), typical for an aromatic ketone.
-
4-Hydroxybenzophenone: In the solid state, 4-hydroxybenzophenone can form intermolecular hydrogen bonds, leading to a broad O-H stretching band. However, this broadening is generally less pronounced than in the 2-isomer. The C=O stretching frequency is observed around 1645 cm⁻¹.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Background Measurement: Record a background spectrum of the empty sample compartment.
-
Sample Measurement: Place the KBr pellet in the sample holder and acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the O-H and C=O stretching vibrations, as well as the fingerprint region (below 1500 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. Chemical shifts (δ), spin-spin coupling, and integration values allow for the complete structural elucidation of organic molecules.
Causality Behind Experimental Observations
The key to differentiating the hydroxybenzophenone isomers by NMR lies in the distinct chemical shifts of the hydroxyl proton and the aromatic protons and carbons, which are influenced by the position of the hydroxyl group.
-
¹H NMR:
-
2-Hydroxybenzophenone: The hydroxyl proton is significantly deshielded due to the strong intramolecular hydrogen bond, resulting in a characteristic downfield chemical shift of around 12.0 ppm.
-
3-Hydroxybenzophenone and 4-Hydroxybenzophenone: The hydroxyl proton signals for these isomers appear more upfield (typically between 5.5 and 7.0 ppm) and are often broader due to exchange with residual water in the solvent. The aromatic region for each isomer will show a unique splitting pattern and integration corresponding to the number of protons on each ring.
-
-
¹³C NMR:
-
The chemical shift of the carbonyl carbon (C=O) is influenced by the electronic effects of the hydroxyl group.
-
The carbon atom attached to the hydroxyl group (C-OH) will also have a distinct chemical shift for each isomer. The symmetry of the 4-isomer will result in fewer signals in the ¹³C NMR spectrum compared to the 2- and 3-isomers.[4]
-
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of each isomer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum for each sample.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum for each sample.
-
-
Data Analysis:
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Analyze the chemical shifts, integration, and multiplicity of the signals in the ¹H NMR spectra.
-
Analyze the chemical shifts of the signals in the ¹³C NMR spectra to identify the number of unique carbon environments.
-
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.
Causality Behind Experimental Observations
While all three hydroxybenzophenone isomers have the same molecular weight (198.22 g/mol ) and will therefore show a molecular ion peak (M⁺•) at m/z 198, their fragmentation patterns upon ionization can differ, although they are often very similar. The primary fragmentation pathways for benzophenones typically involve cleavage at the carbonyl group.[5][6]
Common fragments for all three isomers include:
-
m/z 121: [C₇H₅O]⁺, corresponding to the benzoyl cation.
-
m/z 93: [C₆H₅O]⁺, corresponding to the phenoxy cation.
-
m/z 77: [C₆H₅]⁺, corresponding to the phenyl cation.
-
m/z 65: [C₅H₅]⁺, arising from the fragmentation of the phenyl ring.
Subtle differences in the relative abundances of these fragment ions may be observed due to the different stabilities of the precursor molecular ions and the resulting fragment ions, which are influenced by the position of the hydroxyl group.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to identify characteristic fragment ions.
Conclusion
The spectroscopic differentiation of the 2-, 3-, and 4-hydroxybenzophenone isomers is a clear illustration of how subtle changes in molecular structure can lead to significant and measurable differences in spectroscopic properties. UV-Vis spectroscopy reveals shifts in electronic transitions due to the influence of the hydroxyl group and intramolecular hydrogen bonding. IR spectroscopy provides a definitive distinction for the 2-isomer through the unique characteristics of its O-H and C=O stretching bands. ¹H NMR spectroscopy offers a clear diagnostic signal for the 2-isomer in the form of a significantly downfield-shifted hydroxyl proton, while both ¹H and ¹³C NMR provide unique spectral patterns for all three isomers. Finally, while mass spectrometry yields the same molecular ion for all isomers, subtle differences in fragmentation patterns can provide complementary structural information. By employing a multi-technique spectroscopic approach, researchers can confidently and accurately characterize these and other benzophenone isomers, ensuring the integrity and quality of their work.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone
Abstract: This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone. As no specific Safety Data Sheet (SDS) exists for this novel compound, this guide synthesizes data from its primary structural motifs: a halogenated (chloro- and fluoro-) benzophenone core and a thiomorpholine substituent. The procedures outlined are designed to ensure the safety of laboratory personnel and compliance with environmental regulations, reflecting our commitment to providing value and building trust beyond the product itself.
Foundational Principle: Hazard Analysis by Structural Analogy
The responsible management of any chemical begins with a thorough understanding of its potential hazards. For a novel compound like this compound, we must infer its hazard profile by deconstructing it into its known constituent parts. This approach allows us to anticipate risks and formulate a disposal plan grounded in established chemical safety principles.
The molecule's hazards are a composite of three key structural features:
-
Benzophenone Core: The foundational benzophenone structure is a known photosensitizer used in sunscreens and is suspected of being a carcinogen.[1][2] It is also recognized as being very toxic to aquatic life with long-lasting effects.[1][3]
-
Halogenated Aromatic System (Chloro- and Fluoro-): The presence of chlorine and fluorine atoms classifies this compound as a halogenated organic.[4] Such compounds are often environmentally persistent and their waste is typically regulated as hazardous.[5][6] Critically, thermal decomposition of chloro- and fluoro-aromatics can release highly toxic and corrosive gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF).[7][8]
-
Thiomorpholine Group: Thiomorpholine and its derivatives are known to be corrosive, capable of causing severe skin burns and eye damage.[9][10] The sulfur and nitrogen atoms can lead to the formation of toxic sulfur oxides (SOx) and nitrogen oxides (NOx) upon combustion.[9]
Based on this analysis, this compound must be handled as a hazardous substance with multiple potential risks.
Table 1: Inferred Hazard Profile Summary
| Hazard Category | Associated Structural Motif | Potential Risks & Consequences |
| Health Hazards | Benzophenone, Thiomorpholine | Suspected carcinogen, skin/eye corrosion, respiratory irritation.[1][9][11][12] |
| Physical Hazards | Benzophenone | Combustible solid; dust may form explosive mixtures in air.[1] |
| Environmental Hazards | Benzophenone, Halogenation | Very toxic to aquatic life with persistent effects.[1][3] |
| Reactivity Hazards | Benzophenone, Thiomorpholine | Incompatible with strong acids, bases, and oxidizing agents.[1][8][9] |
| Thermal Decomposition | All Components | Generation of HCl, HF, NOx, SOx, CO, CO₂, and other toxic fumes.[7][8][9] |
Immediate Safety & Personal Protective Equipment (PPE)
Given the high potential for skin/eye corrosion and unknown toxicity, all handling and disposal operations must be conducted within a certified chemical fume hood.[9][10] A "zero contact" policy should be enforced.
Essential PPE includes:
-
Eye Protection: Chemical safety goggles and a full-face shield.
-
Hand Protection: Heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for extended contact.
-
Body Protection: A chemically resistant apron over a flame-retardant lab coat.
-
Respiratory Protection: Not generally required if work is performed within a fume hood, but an appropriate respirator should be available for emergency situations.
Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11]
Waste Characterization and Segregation: The Cornerstone of Safe Disposal
Proper disposal begins with correct segregation at the point of generation. This is not merely a logistical step but a critical safety protocol to prevent dangerous chemical reactions.[13]
This compound must be disposed of as HALOGENATED ORGANIC WASTE. [4]
Causality:
-
Why Halogenated? The presence of chlorine and fluorine dictates this classification. Mixing halogenated and non-halogenated waste streams significantly increases the cost and complexity of disposal, as halogenated waste requires specialized incineration processes to manage the formation of acid gases.[5]
-
Why Organic? The carbon-based benzophenone structure defines it as organic.
-
Why Segregate from Acids/Bases? Benzophenone and thiomorpholine derivatives can react with strong acids and bases.[1][9] Keeping waste streams separate prevents unintended and potentially violent reactions in the waste container.
Waste Container Protocol:
-
Select an Appropriate Container: Use a clearly labeled, sealable container made of a chemically compatible material (e.g., high-density polyethylene, HDPE).[14] Ensure the container is in good condition with no cracks or leaks.
-
Labeling is Mandatory: The waste container must be labeled with the words "HAZARDOUS WASTE" and a full chemical name: "this compound".[15] List all components and their approximate concentrations if it is a solution.
-
Keep Containers Closed: Waste containers must remain securely capped at all times, except when adding waste.[14] This prevents the release of vapors and protects the lab environment.
Step-by-Step Disposal Procedures
On-site treatment or neutralization of this compound is not recommended due to its complex structure and the hazardous byproducts of potential reactions. The primary disposal route is through a licensed hazardous waste management company.[6][16]
Workflow A: Managing Small-Scale Spills (<1 gram)
-
Alert & Restrict: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Ensure Ventilation: Ensure the chemical fume hood is operating correctly.
-
Don PPE: Wear the full PPE ensemble described in Section 2.
-
Contain & Absorb: Gently cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.[16][17] Avoid using paper towels, which are combustible.
-
Collect Waste: Carefully sweep the absorbed material and any contaminated debris into the designated halogenated organic hazardous waste container.[17]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. The wipes used for decontamination must also be disposed of in the hazardous waste container.
-
Seal & Store: Securely cap the waste container and place it in your lab's designated Satellite Accumulation Area for pickup.[14]
Workflow B: Disposal of Bulk or Unused Material
-
Container Integrity Check: Ensure the primary container holding the chemical is securely sealed and not damaged. If the container is compromised, perform an overpack into a larger, compatible container.
-
Accurate Labeling: Verify that the container is accurately labeled with the full chemical name and hazard information as per OSHA's Hazard Communication Standard.[15][18][19]
-
Request Pickup: Contact your institution's Environmental Health & Safety (EHS) office or designated chemical waste coordinator to schedule a pickup.[20] Provide them with the full chemical name and quantity.
-
Professional Disposal: The waste will be handled by a licensed and certified hazardous waste contractor.[21][22] The standard and required method of disposal for this type of compound is high-temperature incineration in a facility equipped with acid gas scrubbers to neutralize the resulting HCl and HF.[6]
Disposal Decision Workflow
The following diagram outlines the procedural logic for the disposal of this compound.
Caption: Decision workflow for safe disposal of the target compound.
Regulatory Compliance
All disposal activities must adhere to local, state, and federal regulations. Key governing frameworks include:
-
Resource Conservation and Recovery Act (RCRA): Administered by the U.S. Environmental Protection Agency (EPA), RCRA governs the management of hazardous waste from "cradle-to-grave".[6] This compound would likely fall under RCRA's jurisdiction due to its halogenated nature and the toxicity profile of its components.
-
OSHA Hazard Communication Standard (29 CFR 1910.1200): This standard mandates that hazards of chemicals are evaluated and that information is communicated to employers and employees through comprehensive programs, container labeling, and Safety Data Sheets (though one is not available for this specific compound).[15][18]
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to develop a Chemical Hygiene Plan that outlines procedures for the safe use and handling of hazardous chemicals.[19] Your institution's plan should be consulted for specific internal procedures.
By adhering to the protocols in this guide, researchers can ensure they are not only protecting themselves and their colleagues but are also acting as responsible stewards of the environment in compliance with all relevant regulations.
References
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- Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
- ChemicalBook. (2025, November 8). Thiomorpholine - Safety Data Sheet.
- Acros Organics. (2020, January 9). SAFETY DATA SHEET - Thiomorpholine 1,1-dioxide.
- Carl ROTH. (2025, March 10). Safety Data Sheet: Benzophenone.
- Cosmetic Ingredient Review. (2020, August 21). Amended Safety Assessment of Benzophenones as Used in Cosmetics.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzophenone ROTI®CALIPURE.
- Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. G. (2001, July 19). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment.
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A Comprehensive Guide to the Safe Handling of 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone
As a novel benzophenone derivative, 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone presents unique challenges in laboratory handling. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a rigorous safety protocol can be established by examining the chemical properties of its constituent functional groups: a halogenated benzophenone core, a fluoro substituent, and a thiomorpholine moiety. This guide, developed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.
Inferred Hazard Assessment
Due to its chemical structure, this compound is presumed to possess hazardous properties. Benzophenones, as a class, are known to be potential skin and eye irritants, and some are suspected carcinogens[1][2]. The presence of chloro and fluoro groups can enhance the reactivity and toxicity of the molecule[3][4][5][6][7]. Therefore, it is crucial to handle this compound with the utmost care, assuming it may cause skin irritation, serious eye irritation, and may be harmful if inhaled or ingested[3][5][6].
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound in a laboratory setting.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves tested for use with chemotherapy drugs (ASTM D6978). | The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer glove. Nitrile offers good resistance to a broad range of chemicals. The ASTM D6978 standard ensures the gloves have been tested against hazardous drugs[8]. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face from splashes and aerosols[8][9][10]. |
| Body Protection | A disposable, solid-front, back-closing gown made of a low-linting, impervious material. | This type of gown prevents frontal splashes from soaking through to personal clothing and skin. The back closure minimizes the risk of contaminating the front of the gown during donning and doffing[8][11]. |
| Respiratory Protection | A fit-tested N95 or higher-level respirator. | Recommended when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of fine particles[12]. Surgical masks are not sufficient as they do not protect the wearer from inhaling small airborne particles[13]. |
| Foot Protection | Disposable, skid-resistant shoe covers worn over closed-toe shoes. | Protects personal footwear from contamination and prevents the tracking of chemical residues outside of the laboratory[8]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.
Preparation and Weighing
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to contain any airborne particles[13].
-
Donning PPE: Before entering the designated area, don all required PPE in the correct order: shoe covers, inner gloves, gown, face mask/respirator, goggles, face shield, and outer gloves. The outer gloves should be worn over the cuffs of the gown[11].
-
Weighing: Use a disposable weighing boat or paper. Tare the balance with the empty boat. Carefully add the desired amount of the compound using a clean spatula. Avoid creating dust.
-
Container Sealing: Tightly seal the stock container immediately after use.
-
Cleaning: Decontaminate the spatula and the balance with an appropriate solvent (e.g., 70% ethanol) and wipe dry. Dispose of the cleaning materials as hazardous waste.
Experimental Use
-
Solution Preparation: When preparing solutions, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Closed Systems: Whenever possible, conduct reactions in closed systems to minimize the release of vapors or aerosols.
-
Avoid Contact: At all times, avoid direct contact of the chemical with skin and eyes[2][9].
Post-Experiment Decontamination
-
Work Surface: Thoroughly decontaminate all work surfaces with an appropriate solvent.
-
Equipment: Clean all glassware and equipment that came into contact with the chemical. If necessary, soak in a suitable cleaning solution.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, face shield, goggles, and respirator. The inner gloves should be the last item removed. Wash hands thoroughly with soap and water after removing all PPE[11].
Spill Management
In the event of a spill, immediate and appropriate action is required.
-
Evacuate: Evacuate all non-essential personnel from the area.
-
Alert: Alert your supervisor and any nearby colleagues.
-
Assess: From a safe distance, assess the extent of the spill.
-
Contain: If the spill is small and you are trained to handle it, contain the spill using a chemical spill kit with appropriate absorbent materials. Do not use combustible materials to absorb flammable spills.
-
Clean-up: Wearing appropriate PPE, carefully clean up the spill. For a solid spill, gently sweep it into a designated waste container. For a liquid spill, cover with absorbent material and then collect it into a waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste. It should be collected in a clearly labeled, sealed, and puncture-resistant container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weighing boats, paper towels, and PPE, must be disposed of as hazardous waste[3][7][14]. These should be collected in a designated, labeled hazardous waste container.
-
Empty Containers: "Empty" containers that held the chemical should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. The rinsed container can then be disposed of according to your institution's guidelines.
-
Consult EHS: Always consult your institution's EHS office for specific guidance on hazardous waste disposal procedures. Local regulations for hazardous waste disposal must be strictly followed[9].
Workflow Visualizations
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: Workflow for Preparation and Weighing.
Caption: Protocol for Waste Disposal.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Benzophenone.
- Cosmetic Ingredient Review. (2020). Amended Safety Assessment of Benzophenones as Used in Cosmetics.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-2-nitrophenol.
- Techno PharmChem. (n.d.). Benzophenone Material Safety Data Sheet.
- Global Safety Management, Inc. (2015). Benzophenone - Safety Data Sheet.
- Apollo Scientific. (2023). Safety Data Sheet: 4-Fluoro-4'-hydroxybenzophenone.
- National Center for Biotechnology Information. (n.d.). 4'-Chloroflavone. PubChem.
- Santa Cruz Biotechnology, Inc. (2025). 4-Chlorobenzophenone - Safety Data Sheet.
- HBM4EU. (n.d.). Benzophenones What You Need to Know.
- Provista. (2022). Types of PPE to Wear When Compounding Hazardous Drugs.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-Chloro-4'-hydroxybenzophenone.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Cosmetic Ingredient Review. (2021). Amended Safety Assessment of Benzophenones as Used in Cosmetics.
- Therapeutic Goods Administration (TGA). (n.d.). Safety review of benzophenone.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 1-Butanone, 4-chloro-1-(4-fluorophenyl)-.
- Redox. (2025). Safety Data Sheet Benzophenone.
- National Center for Biotechnology Information. (n.d.). 4'-Chloro-5-fluoro-2-hydroxybenzophenone. PubChem.
- Fisher Scientific. (2015). Safety Data Sheet: 2-Chloro-4-fluoro-5-nitrophenol.
- Halyard Health. (n.d.). Guide to the USP <800> Guidelines for PPE Use When Compounding Chemotherapy Drugs.
- ACS Material. (2020). PPE and Safety for Chemical Handling.
- Chem-Impex. (n.d.). 4'-Chloro-2,2,2-trifluoroacetophenone.
- NIOSH. (2019). Properly Using PPE to Avoid Illicit Drug Exposure for First Responders. YouTube.
- TCI AMERICA. (n.d.). 4-Chloro-4'-fluorobutyrophenone.
- Amfluoro. (n.d.). 3-Chloro-4-fluoro-4'-morpholinomethyl benzophenone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
